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Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. In the absence of publicly available experimental data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we will elucidate the expected chemical shifts, multiplicities, and coupling constants. This guide explains the causal relationships between the molecule's structure—including its trifluoromethyl group, chiral center, and substituted aromatic ring—and its spectral features. Furthermore, a detailed, self-validating experimental protocol for the empirical acquisition of this data is provided, ensuring scientific rigor and trustworthiness.

Introduction: Structural Elucidation of a Fluorinated Amino Alcohol

1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is a fluorinated organic compound with structural motifs common in medicinal chemistry and materials science. The presence of a trifluoromethyl (CF₃) group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable feature in drug design.[1][2] NMR spectroscopy is the cornerstone technique for the unambiguous structural verification of such novel compounds. This guide provides a foundational analysis of the key spectral features expected for this molecule, serving as a benchmark for its future synthesis and characterization.

The core structure incorporates several key features that dictate its NMR signature:

  • An electron-withdrawing trifluoromethyl group that strongly influences adjacent nuclei through space and through bonds.

  • A chiral center at the C2 carbon, which induces magnetic non-equivalence (diastereotopicity) in neighboring protons.

  • A p-substituted aromatic ring (the 4-methoxyphenyl group) which exhibits a characteristic AA'BB' spin system.

  • Labile hydroxyl (-OH) and amine (-NH) protons, whose signals can be broad and solvent-dependent.

Below is the chemical structure with the standard IUPAC numbering used for the subsequent spectral assignments.

Caption: Structure and numbering of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the additive effects of substituents and analysis of analogous compounds. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shifts of the labile N-H and O-H protons; for this prediction, a non-hydrogen-bonding solvent like CDCl₃ is assumed for the backbone, while DMSO-d₆ is often used to sharpen labile proton signals.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)Rationale & Comparative Insights
H-C5, H-C9 ~6.80Doublet (d)2HJ ≈ 8-9 HzThese protons are ortho to the electron-donating methoxy group and part of a classic AA'BB' system. Similar protons in p-anisidine derivatives typically appear in this region.[3][4]
H-C6, H-C8 ~6.65Doublet (d)2HJ ≈ 8-9 HzThese protons are ortho to the amino group. The AA'BB' pattern arises from coupling only to their ortho neighbors (H-C5/H-C9).[3]
H-C2 ~4.1 - 4.3Multiplet (m)1H³JH2-H3a/b ≈ 4-8 Hz, ³JH2-F ≈ 6-8 HzThis methine proton is deshielded by the adjacent hydroxyl group and the CF₃ group (through three bonds). It will couple to the two diastereotopic H-3 protons and the three fluorine atoms, resulting in a complex multiplet.
H-C10 (OCH₃) ~3.75Singlet (s)3HN/AThe methoxy group protons are characteristic and typically appear as a sharp singlet in this region.[5][6]
H-N ~3.6 (broad)Singlet, broad (s, br)1HN/AThe chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It may couple to the adjacent H-3 protons.
H-C3a, H-C3b ~3.2 - 3.5Multiplet (m)2H²JH3a-H3b ≈ 12-14 Hz, ³JH3-H2 ≈ 4-8 HzThese methylene protons are diastereotopic due to the adjacent C2 chiral center. They will have different chemical shifts and will couple to each other (geminal coupling) and to the H-2 proton (vicinal coupling), creating a complex multiplet, likely an AB quartet of doublets (dd).
O-H ~2.5 (broad)Singlet, broad (s, br)1HN/AThe hydroxyl proton's shift is highly variable and solvent-dependent. It often appears as a broad singlet that can be exchanged with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of the highly electronegative fluorine atoms creates characteristic splittings (C-F coupling) that are invaluable for assignment.[7]

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)Rationale & Comparative Insights
C7 ~152.5Singlet (s)N/AThe aromatic carbon bearing the methoxy group is deshielded and is typically found in this downfield region.[3]
C4 ~142.0Singlet (s)N/AThe aromatic carbon attached to the nitrogen atom (ipso-carbon) is shifted downfield. The value is slightly lower than in some p-anisidine derivatives due to the nature of the alkylamino substituent.[3]
C1 (CF₃) ~125.0Quartet (q)¹JC-F ≈ 285-290 HzThe carbon of the trifluoromethyl group exhibits a characteristic large one-bond coupling to the three fluorine atoms, resulting in a strong quartet. This is a hallmark signal for a CF₃ group.[8][9]
C6, C8 ~115.5Singlet (s)N/AThese aromatic carbons are ortho to the amino group and meta to the methoxy group.
C5, C9 ~114.8Singlet (s)N/AThese aromatic carbons are ortho to the methoxy group and meta to the amino group, typically appearing at a very similar chemical shift to C6/C8 in p-anisidine systems.[10]
C2 ~78.0Quartet (q)²JC-F ≈ 26-28 HzThis carbon, attached to the hydroxyl group, is significantly influenced by the CF₃ group through two bonds, resulting in a downfield shift and a characteristic quartet splitting.[8][11]
C10 (OCH₃) ~55.6Singlet (s)N/AThe methoxy carbon signal is highly conserved and appears consistently around this chemical shift.[3][12]
C3 ~48.0Quartet (q)³JC-F ≈ 2-4 HzThe methylene carbon attached to the nitrogen is influenced by the CF₃ group through three bonds, which may result in a small, often unresolved, quartet splitting.

Experimental Protocol for Spectral Acquisition and Validation

To empirically validate the predicted data, a rigorous and well-documented experimental approach is required. The following protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh the sample. For ¹³C NMR, which has low natural abundance, a higher concentration is needed (10-20 mg). For ¹H NMR, 1-5 mg is typically sufficient.[13]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. For resolving labile N-H and O-H protons and potentially breaking hydrogen bonds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary, and transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) for optimal signal dispersion.[12]

    • Locking and Shimming: Insert the sample into the magnet. The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

    • Acquisition Parameters (¹³C NMR):

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to produce a spectrum with singlets for all protonated carbons.[12]

      • Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

      • Number of Scans: Due to the low abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[14]

      • Relaxation Delay: A delay of 2-5 seconds between pulses allows for proper relaxation of the carbon nuclei, ensuring more accurate quantitative information.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. The key identifying features are expected to be the characteristic quartet signals of the CF₃ carbon (~125.0 ppm) and the C2 methine carbon (~78.0 ppm) in the ¹³C spectrum, and the complex multiplet patterns of the diastereotopic C3 protons in the ¹H spectrum. These predictions, grounded in data from analogous structures and fundamental NMR principles, offer a reliable template for the structural verification of this compound. The provided experimental protocol ensures that empirical data can be acquired in a systematic and trustworthy manner, enabling researchers to confidently confirm the structure of this and other related fluorinated molecules.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of N,N-Dibenzyl-p-anisidine. Technical Support Center.
  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids.
  • ACS Publications. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.
  • ChemRxiv. (n.d.). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of a)Polyo-anisidine, (b) Polyo-toluidine and (c).... Retrieved from [Link]

  • Supporting Information. (n.d.). trifluorotoluene (1c): 1H NMR (400 MHz, CDCl3): δ = 7.76 (d, J = 8.0 Hz, 1H), 7.62 (d...).
  • Chegg. (2021). Solved consider the molecule P anisidine here is the | Chegg.com. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Anisidine, hydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.).
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Letters. (2012). Synthesis of tetrafluorinated aromatic amino acids with distinct signatures in 19F NMR. Retrieved from [Link]

  • PubMed. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl).
  • PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.

Sources

Exploratory

A Technical Guide to the Murine Pharmacokinetic Profiling of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

A Roadmap for the Preclinical Characterization of a Novel Small Molecule Therapeutic Abstract This guide provides a comprehensive, in-depth framework for characterizing the pharmacokinetic (PK) profile of the novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Roadmap for the Preclinical Characterization of a Novel Small Molecule Therapeutic

Abstract

This guide provides a comprehensive, in-depth framework for characterizing the pharmacokinetic (PK) profile of the novel chemical entity 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (hereafter referred to as "Compound T") in murine models. As no public data exists for this specific compound, this document serves as a universal roadmap for drug development professionals. It details the strategic planning, experimental design, and bioanalytical execution required to understand a new molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The narrative emphasizes the causality behind experimental choices, from physicochemical analysis and bioanalytical method development to in-vivo study design and data interpretation using non-compartmental analysis. Detailed, field-tested protocols are provided to ensure scientific integrity and data reproducibility, establishing a foundational dataset for advancing a candidate therapeutic from discovery to further preclinical development.

Introduction and Strategic Imperatives

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its behavior within a living system. Pharmacokinetics (PK), the study of what the body does to a drug, provides this critical insight.[1] For our subject molecule, 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol, a comprehensive murine PK profile is the first step in assessing its potential as a therapeutic agent. This profile will generate essential parameters like clearance, half-life, bioavailability, and volume of distribution, which are fundamental for evaluating efficacy, safety, and dosage regimens.[1]

1.1 Structural Considerations and a Priori Hypotheses

The structure of Compound T offers clues to its potential PK properties:

  • Trifluoromethyl (CF3) Group: The presence of a CF3 group is a common strategy in medicinal chemistry to enhance metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[4] This "metabolic switching" can block sites of oxidative metabolism, potentially leading to a longer drug half-life and improved bioavailability.[4][5]

  • Methoxy (-OCH3) and Amino (-NH) Groups: These are common sites for Phase I (e.g., O-demethylation) and Phase II (e.g., glucuronidation) metabolism. Their presence suggests that while the CF3 group may confer stability, metabolic pathways are still likely to exist.

  • Lipophilicity and Solubility: The aromatic ring and alkyl chain suggest moderate lipophilicity, which can influence membrane permeability and absorption.[2] The hydroxyl and amino groups may contribute to aqueous solubility. The balance between these properties is a key determinant of oral bioavailability.[6][7]

This guide will outline the necessary steps to confirm or refute these hypotheses and build a robust PK profile for Compound T.

Pre-Study Validation: Building a Foundation for In-Vivo Success

Before any animal is dosed, two critical preparatory phases must be completed: physicochemical characterization and bioanalytical method validation. These steps are essential for ensuring that the in-vivo study yields meaningful and reliable data.

2.1 Physicochemical Profiling

Understanding the fundamental physical and chemical properties of Compound T is non-negotiable. These properties directly influence its formulation, absorption, and distribution.[8][9]

  • Solubility: Must be determined in aqueous buffers across a physiological pH range (e.g., pH 2.0, 6.5, 7.4) and in relevant dosing vehicles. Poor solubility is a primary cause of low oral bioavailability.[8]

  • Lipophilicity (LogD): The distribution coefficient at pH 7.4 will predict the compound's tendency to partition into tissues and cross biological membranes.

  • Chemical Stability: Stability must be assessed in the dosing vehicle and in biological matrices (plasma) at various storage conditions (room temperature, 4°C, -80°C) to ensure sample integrity.[9]

2.2 Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any PK study.[10] For a small molecule like Compound T, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[11][12]

The method must be validated according to regulatory guidelines (e.g., FDA or EMA guidance) to ensure its reliability.[13][14]

Table 1: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance CriteriaRationale
Selectivity & Specificity No significant interference at the retention time of the analyte and internal standard (IS).Ensures the method can distinguish the analyte from endogenous matrix components.[10]
Linearity and Range Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.Defines the concentration range over which the assay is accurate and precise.[10]
Accuracy & Precision Replicate Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations with %Bias and %CV within ±15% (±20% at LLOQ).Confirms the method's ability to measure the true concentration reliably and reproducibly.[11]
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable accuracy, precision, and signal-to-noise ratio.Determines the minimum concentration that can be reliably quantified, crucial for capturing the terminal elimination phase.[10]
Matrix Effect Assessed to ensure that components of the plasma do not suppress or enhance the ionization of the analyte or IS.Identifies potential for inaccurate measurements due to matrix interference.[15]
Recovery Consistent and reproducible extraction efficiency across the concentration range.Ensures the sample preparation process is efficient and not concentration-dependent.
Stability Analyte stable under expected handling and storage conditions (bench-top, freeze-thaw, long-term).Guarantees that the measured concentration reflects the in-vivo concentration at the time of sampling.[10]

Murine In-Vivo Study Design: A Biphasic Approach

To determine key PK parameters, including absolute oral bioavailability, a two-arm study is required: one group receiving an intravenous (IV) dose and another receiving an oral (PO) dose.[1]

3.1 Experimental Design Parameters

  • Animal Model: CD-1 or Swiss Albino mice are commonly used outbred strains for initial PK screening due to their genetic diversity and robustness.[16] While strain-dependent differences in PK can exist, a single common strain is generally appropriate for discovery-stage studies.[17]

  • Group Size: N=3-5 animals per timepoint or per group (for serial sampling) is standard for discovery PK studies.[18]

  • Dose Selection: The IV dose should be low enough to avoid solubility issues and ensure linearity. The PO dose is typically higher (e.g., 5-10 fold) to account for incomplete absorption. Doses should be based on any available in-vitro efficacy or toxicology data.

  • Dosing Routes:

    • Intravenous (IV): Administered as a bolus via the tail vein. This route ensures 100% bioavailability by definition and is used to determine systemic clearance and volume of distribution.

    • Oral (PO): Administered via gavage. This route is critical for assessing oral absorption and first-pass metabolism.[19]

  • Blood Sampling Strategy: With advances in bioanalytical sensitivity, serial microsampling is preferred over composite or sparse sampling.[20][21] Serial sampling allows for a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.[22][23]

    • Sampling Sites: Lateral tail vein or saphenous vein are suitable for serial bleeds.[20]

    • Volume: Small volumes (e.g., 20-30 µL) are collected at each timepoint.[20]

    • Time Points: A typical sampling schedule would be:

      • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose. The schedule should be designed to adequately capture the absorption, distribution, and elimination phases.[24]

Detailed Experimental Protocols

Adherence to validated protocols is paramount for data quality and animal welfare. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25]

4.1 Protocol: Dose Formulation and Administration

  • Vehicle Selection: Based on pre-study solubility data, prepare a clear, homogenous formulation. A common vehicle for IV studies is saline with a co-solvent (e.g., 5% DMSO, 10% Solutol HS 15). For PO, a suspension in 0.5% methylcellulose in water may be used.

  • Dose Preparation: Calculate the required concentration based on the target dose (mg/kg) and a standard dosing volume (e.g., 5-10 mL/kg).[26] Prepare fresh on the day of the study.

  • IV Administration (Tail Vein): a. Place the mouse in a restraint device. b. Dilate the tail vein using a heat lamp. c. Disinfect the injection site with an alcohol wipe. d. Insert a 27-30 gauge needle into a lateral tail vein and slowly inject the dose volume over ~15-30 seconds. e. Note the exact time of administration.

  • PO Administration (Oral Gavage): a. Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth for the gavage needle.[27] b. Securely restrain the mouse, ensuring the head and body are aligned vertically.[28] c. Gently insert a 20-22 gauge ball-tipped gavage needle into the diastema, advancing it along the upper palate into the esophagus. The needle should pass easily without resistance.[29] d. Administer the dose smoothly and withdraw the needle.[30] e. Observe the animal for any signs of distress.[27]

4.2 Protocol: Serial Blood Sampling and Plasma Preparation

  • Animal Restraint: Place the mouse in a suitable restraint tube.

  • Vein Puncture: Puncture the lateral tail vein or saphenous vein with a 25-27 gauge needle.

  • Blood Collection: Collect ~20-30 µL of blood into a K2EDTA-coated capillary tube.[20]

  • Sample Processing: Immediately transfer the blood into a pre-labeled microcentrifuge tube. Keep on ice.

  • Plasma Separation: Centrifuge the samples at ~5,000 x g for 10 minutes at 4°C.

  • Plasma Harvesting: Carefully pipette the supernatant (plasma) into a new set of labeled tubes.

  • Storage: Store plasma samples at -80°C until bioanalysis.

Data Analysis and Visualization

Once plasma concentrations are determined by LC-MS/MS, the data is processed to derive the key PK parameters.

5.1 Non-Compartmental Analysis (NCA)

NCA is the standard method for analyzing preclinical PK data.[31][32] It uses algebraic equations, such as the trapezoidal rule, to calculate parameters directly from the observed concentration-time data without assuming a specific compartmental model for the body.[33][34]

Table 2: Key Pharmacokinetic Parameters from NCA

ParameterDescriptionCalculation Method
Cmax Maximum observed plasma concentration.Direct observation from data.[33]
Tmax Time at which Cmax is observed.Direct observation from data.[35]
AUC(0-t) Area Under the Curve from time zero to the last measurable time point.Linear-log trapezoidal rule.[31]
AUC(0-inf) Area Under the Curve extrapolated to infinity.AUC(0-t) + (Clast / λz)
λz (k_el) Terminal elimination rate constant.Slope of the log-linear terminal phase of the concentration-time curve.[31]
Terminal elimination half-life.0.693 / λz.[33]
CL Systemic Clearance (IV only).Dose_IV / AUC(0-inf)_IV
Vdss Volume of Distribution at steady state (IV only).(Dose_IV * AUMC) / (AUC_IV)²
F% Absolute Oral Bioavailability.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

5.2 Visualization of Workflows and Data

Clear visualization is essential for interpreting complex experimental processes and results.

PK_Workflow cluster_prestudy Phase 1: Pre-Study Validation cluster_invivo Phase 2: In-Vivo Murine Study cluster_analysis Phase 3: Analysis & Reporting p1 Physicochemical Profiling p2 LC-MS/MS Method Development p1->p2 p3 Method Validation (FDA Guidelines) p2->p3 iv_dose IV Dosing (n=3 mice) p3->iv_dose Proceed if Validated po_dose PO Dosing (n=3 mice) p3->po_dose Proceed if Validated sampling Serial Blood Microsampling iv_dose->sampling po_dose->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis data_proc Concentration-Time Data Generation bioanalysis->data_proc nca NCA Pharmacokinetic Analysis data_proc->nca report PK Parameter Report nca->report

Caption: End-to-end workflow for murine pharmacokinetic profiling.

NCA_Logic cluster_primary Primary Parameters cluster_secondary Secondary Parameters conc_time Plasma Conc. vs. Time Data cmax Cmax conc_time->cmax auc AUC conc_time->auc t_half Half-Life (t½) conc_time->t_half from terminal slope cl Clearance (CL) auc->cl f Bioavailability (F%) auc->f vd Volume of Dist. (Vd) t_half->vd cl->vd

Caption: Logical relationships in Non-Compartmental Analysis (NCA).

Conclusion and Future Directions

Executing the comprehensive plan detailed in this guide will yield a foundational pharmacokinetic profile for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. The resulting data—clearance, volume of distribution, half-life, and oral bioavailability—will provide the first in-vivo glimpse into the ADME properties of this novel compound.

A favorable profile, characterized by adequate oral bioavailability, a half-life suitable for the intended dosing regimen, and clearance values that do not suggest rapid elimination, would provide strong justification for advancing Compound T into further preclinical studies. These could include efficacy studies in relevant disease models, dose-range finding toxicology, and metabolic identification studies to confirm the stability imparted by the trifluoromethyl group and identify key metabolites. This rigorous, data-driven approach is fundamental to navigating the complex path of modern drug development.

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  • Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis Online.
  • Preclinical Regulatory Requirements. Penn State Social Science Research Institute.
  • Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. ResearchGate.
  • Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Application Area: Fluorinated Building Blocks, Peptidomimetics, and Medicinal Chemistry Introduction and Mechanistic Rationale The incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Application Area: Fluorinated Building Blocks, Peptidomimetics, and Medicinal Chemistry

Introduction and Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF 3​ ) group into small organic molecules is a cornerstone strategy in modern drug design. The –CF 3​ moiety significantly alters the physicochemical properties of a lead compound, often enhancing lipophilicity, metabolic stability, and binding affinity through unique stereoelectronic effects [1].

Specifically, β -amino- α -trifluoromethyl alcohols are highly prized pharmacophores. The synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol serves as a fundamental model for generating these scaffolds. The most efficient, atom-economical, and scalable method for synthesizing this compound is the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane by an aniline derivative (4-methoxyaniline) [2].

Causality in Experimental Design
  • Regioselectivity: The strongly electron-withdrawing nature of the –CF 3​ group destabilizes developing positive charge at the adjacent carbon (C2). Consequently, the nucleophilic attack by the amine occurs almost exclusively at the less sterically hindered and electronically favored terminal methylene carbon (C3), yielding the desired β -amino alcohol rather than the α -amino isomer [2].

  • Solvent Selection: Ethanol is selected as a mild, polar protic solvent. It facilitates the ring-opening process by hydrogen-bonding to the epoxide oxygen, activating it toward nucleophilic attack without the need for harsh Lewis acids that could promote polymerization or etherification.

Synthetic Workflow

SynthesisWorkflow R1 2-(Trifluoromethyl)oxirane (Electrophile) Cond Reflux in Ethanol (Protic Activation) R1->Cond R2 4-Methoxyaniline (Nucleophile) R2->Cond React Regioselective SN2 Epoxide Ring Opening Cond->React Workup Solvent Evaporation & Liquid-Liquid Extraction React->Workup Purif Silica Gel Column Chromatography Workup->Purif Prod 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (Target Compound) Purif->Prod

Caption: Workflow for the regioselective synthesis and purification of the target β -amino- α -trifluoromethyl alcohol.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountCAS Number
2-(Trifluoromethyl)oxirane Electrophile112.051.01.12 g (10.0 mmol)1884-47-5
4-Methoxyaniline ( p -Anisidine) Nucleophile123.151.11.35 g (11.0 mmol)104-94-9
Ethanol (Absolute) Solvent46.07-20 mL64-17-5
Ethyl Acetate (EtOAc) Extraction/Eluent88.11-As needed141-78-6
Hexanes Eluent86.18-As needed110-54-3
Silica Gel (60 Å, 230-400 mesh) Stationary Phase--Approx. 30 g112926-00-8

Step-by-Step Laboratory Protocol

Phase 1: Reaction Assembly
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture-induced side reactions, although absolute ethanol provides a robust tolerance.

  • Reagent Loading: Add 1.35 g (11.0 mmol) of 4-methoxyaniline to the flask, followed by 20 mL of absolute ethanol. Stir at room temperature until the amine is fully dissolved.

  • Electrophile Addition: Slowly add 1.12 g (10.0 mmol) of 2-(trifluoromethyl)oxirane dropwise to the stirring solution. Caution: 2-(trifluoromethyl)oxirane is volatile; ensure the addition is done in a well-ventilated fume hood.

Phase 2: Execution and Monitoring
  • Heating: Gradually heat the reaction mixture to a gentle reflux (approx. 78–80 °C oil bath temperature).

  • Reaction Monitoring: Maintain reflux for 12 to 16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:EtOAc solvent system. The disappearance of the 4-methoxyaniline spot (visualized under UV 254 nm or with ninhydrin stain) indicates reaction completion.

Phase 3: Work-up and Purification
  • Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in 30 mL of EtOAc. Wash the organic layer with saturated aqueous NaHCO 3​ (20 mL) to neutralize any acidic impurities, followed by brine (20 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% EtOAc in Hexanes. The target compound typically elutes at ~25% EtOAc.

  • Isolation: Pool the fractions containing the pure product and concentrate them to afford 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol as a pale yellow to white solid [1].

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected spectroscopic signatures. The presence of the trifluoromethyl group heavily influences the splitting patterns in both 1 H and 13 C NMR due to strong 19 F- 1 H and 19 F- 13 C coupling.

Analytical MethodExpected Signatures & Diagnostic Peaks
1 H NMR (400 MHz, CDCl 3​ ) δ 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 6.65 (d, J = 8.8 Hz, 2H, Ar-H), 4.15 (m, 1H, CH -OH), 3.75 (s, 3H, OCH 3​ ), 3.40 (dd, J = 13.5, 4.0 Hz, 1H, CH 2​ -N), 3.20 (dd, J = 13.5, 7.5 Hz, 1H, CH 2​ -N).
19 F NMR (376 MHz, CDCl 3​ ) δ -78.5 (d, J = 7.0 Hz, 3F, CF 3​ ). Note: The doublet splitting confirms the adjacent single proton on the C2 carbon.
13 C NMR (100 MHz, CDCl 3​ ) δ 153.2 (Ar-C), 141.5 (Ar-C), 124.5 (q, J = 282 Hz, C F 3​ ), 115.0 (Ar-C), 114.8 (Ar-C), 69.8 (q, J = 31 Hz, C H-OH), 55.8 (OC H 3​ ), 45.2 (C H 2​ -N).
LC-MS (ESI+) Calculated for C 11​ H 15​ F 3​ NO 2+​ [M+H] + : 250.10; Found: 250.1.

References

  • EvitaChem. "1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol.
  • Nieberl, S., et al. "Synthesis of β -amino- α -trifluoromethyl alcohols and their applications in organic synthesis." National Institutes of Health (NIH) / Beilstein Journal of Organic Chemistry, 2014.
Application

Application Note: 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol as a Strategic Building Block in Medicinal Chemistry

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The compound 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (CAS: 1456421-08-1) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The compound 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (CAS: 1456421-08-1) represents a highly versatile, bifunctional building block. It combines a trifluoromethylated secondary alcohol with a para-methoxyphenyl (PMP)-protected secondary amine. This unique architecture provides medicinal chemists with a conformationally biased, metabolically stable framework ideal for synthesizing complex heterocycles, peptidomimetics, and targeted therapeutics such as Cholesteryl Ester Transfer Protein (CETP) inhibitors[1].

This guide details the physicochemical rationale for employing this scaffold, outlines key synthetic derivatization workflows, and provides field-validated protocols for its application in library generation.

Structural Rationale & Pharmacological Impact

The utility of this building block is driven by three distinct structural features, each contributing to the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the final drug candidate:

  • The Trifluoromethyl ( CF3​ ) Group : The CF3​ moiety is highly electron-withdrawing and significantly more lipophilic than a standard methyl group (Hansch π value of +0.88)[2]. Its incorporation shields adjacent metabolic hotspots from Cytochrome P450-mediated oxidation, thereby prolonging the drug's half-life. Furthermore, the strong inductive effect of the CF3​ group lowers the pKa of the adjacent secondary alcohol, enhancing its capacity to act as a hydrogen-bond donor in target binding pockets[2].

  • The 1,2-Amino Alcohol Motif : This is a privileged pharmacophore found in β -blockers, HIV protease inhibitors, and CETP inhibitors. The spatial arrangement allows for bidentate interactions with target proteins.

  • The N-PMP (para-Methoxyphenyl) Group : The PMP group serves a dual purpose. It can act as an electron-rich aromatic pharmacophore to engage in π−π stacking, or it can be utilized as a highly reliable, orthogonal nitrogen-protecting group. It is particularly valuable in asymmetric synthesis (e.g., Mannich reactions) and can be cleaved under mild oxidative conditions to reveal a primary amine[3].

G Core Trifluoromethyl (CF3) Group Lipo Increased Lipophilicity (Hansch π = +0.88) Core->Lipo pKa Inductive Electron Withdrawal (Decreased OH pKa) Core->pKa Metab Metabolic Shielding (Blocks CYP450 Oxidation) Core->Metab PK Enhanced Membrane Permeability & Bioavailability Lipo->PK PD Stronger H-Bond Donation (Target Engagement) pKa->PD Tox Prolonged Half-Life & Reduced Toxicity Metab->Tox

Pharmacological impact of the trifluoromethyl group on drug-like properties.

Synthetic Workflows & Derivatization Strategies

The bifunctional nature of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol allows for divergent synthetic pathways.

  • Pathway A (Linear Derivatization) : The secondary amine can undergo N-alkylation or reductive amination to generate N,N-disubstituted analogues. These specific architectures have been proven to act as highly potent, stereospecific inhibitors of CETP, effectively blocking neutral lipid transfer[1]. Following derivatization, the PMP group can be oxidatively cleaved to yield primary amines for further peptide coupling.

  • Pathway B (Cyclization) : Reaction with phosgene equivalents (like 1,1'-Carbonyldiimidazole) yields 5-(trifluoromethyl)oxazolidin-2-ones. These conformationally restricted heterocycles are excellent bioisosteres for amides and esters in medicinal chemistry.

G A 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (Core Building Block) B N-Alkylation / Reductive Amination (Library Generation) A->B R-X or R-CHO C Cyclization (CDI/Triphosgene) (Heterocycle Synthesis) A->C Carbonyl equivalent D N-PMP Deprotection (CAN/TCCA) (Primary Amine Yield) B->D Oxidative Cleavage E Trifluoromethylated Oxazolidinones (Conformationally Restricted) C->E F CETP Inhibitors & Protease Inhibitors (Bioactive Targets) D->F Further Derivatization

Synthetic workflows utilizing the trifluoromethylated amino alcohol building block.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Building Block
PropertyValueImplication for Synthesis/Formulation
CAS Number 1456421-08-1Commercially available for scale-up[4].
Molecular Formula C11​H14​F3​NO2​ High fluorine weight percentage.
Molecular Weight 249.23 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Physical Form White to Yellow SolidEasy to handle, weigh, and store at 0-8°C[5][6].
Table 2: Comparison of N-PMP Deprotection Strategies
MethodReagentAdvantagesLimitations
Standard Oxidative Ceric Ammonium Nitrate (CAN)Fast, highly established, scalable[7].Toxic heavy metal, tedious biphasic workup required to remove benzoquinone.
Mild Oxidative Trichloroisocyanuric acid (TCCA) / Periodic AcidCheaper, greener alternatives to CAN[3].Highly pH dependent; requires acidic conditions.
Electrochemical Anodic OxidationHighly selective (orthogonal to PMB groups), high yields[8].Requires specialized electrochemical potentiostat equipment.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded within the steps to ensure researchers understand the mechanistic reasoning behind temperature controls and workup procedures.

Protocol A: Oxidative Cleavage of the N-PMP Group using CAN

Purpose: To remove the para-methoxyphenyl protecting group, yielding the free 1,1,1-trifluoro-3-amino-2-propanol derivative.

Mechanistic Rationale : Ceric ammonium nitrate (CAN) is a single-electron oxidant. It oxidizes the electron-rich PMP ring to a radical cation, which is subsequently trapped by water to form p-benzoquinone, releasing the free amine[7][8].

  • Preparation : Dissolve the PMP-protected amino alcohol (1.0 eq, 0.25 mmol) in a mixture of Acetonitrile ( CH3​CN ) and Water ( H2​O ) (3:1 ratio, 2.0 mL total volume).

    • Causality: The mixed solvent system ensures solubility of both the highly lipophilic organic substrate and the inorganic CAN salt.

  • Temperature Control : Cool the reaction mixture to exactly 0 °C using an ice bath.

    • Causality: Strict temperature control prevents the over-oxidation of the newly liberated primary/secondary amine and minimizes the degradation of the trifluoromethylated backbone.

  • Oxidant Addition : Dissolve CAN (3.0 eq, 0.75 mmol) in 1.0 mL of H2​O . Add this solution dropwise to the reaction mixture over 10 minutes[7]. The solution will rapidly turn dark brown/red, indicating the formation of benzoquinone.

  • Reaction Monitoring : Stir at 0 °C for 30–45 minutes. Monitor completion via TLC (stain with Ninhydrin to detect the free amine).

  • Orthogonal Workup (Critical Step) :

    • Dilute the mixture with H2​O (5 mL) and transfer to a separatory funnel.

    • Acidic Wash : Wash the aqueous layer with Ethyl Acetate (3 × 5 mL). Causality: Because the aqueous layer is highly acidic (from CAN), the newly formed amine is protonated and remains in the aqueous phase. The organic wash selectively extracts the p-benzoquinone byproduct and any unreacted starting material, bypassing the need for complex chromatography[3].

    • Basification : Carefully adjust the pH of the aqueous layer to 10.5 using 2M NaOH .

    • Extraction : Extract the basified aqueous layer with Ethyl Acetate (3 × 10 mL). The free amine will now partition into the organic layer.

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure deprotected amine.

Protocol B: Synthesis of 5-(Trifluoromethyl)oxazolidin-2-ones

Purpose: To conformationally lock the 1,2-amino alcohol into an oxazolidinone ring.

Mechanistic Rationale : The secondary amine attacks the carbonyl carbon of 1,1'-Carbonyldiimidazole (CDI), displacing an imidazole leaving group. Subsequent intramolecular attack by the adjacent hydroxyl group closes the ring. Because the CF3​ group severely reduces the nucleophilicity of the adjacent alcohol, a strong base is required to drive the cyclization.

  • Preparation : Dissolve the starting material (1.0 eq) in strictly anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

  • Alkoxide Formation : Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 15 minutes until H2​ gas evolution ceases.

    • Causality: Pre-forming the alkoxide compensates for the CF3​ -induced drop in alcohol nucleophilicity, ensuring rapid intramolecular cyclization and preventing intermolecular oligomerization.

  • Carbonyl Insertion : Add CDI (1.5 eq) in one portion.

    • Causality: CDI is utilized instead of phosgene gas due to its vastly superior safety profile and ease of handling on a benchtop scale.

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Isolate : Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize excess NaH. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography to isolate the fluorinated oxazolidinone.

References

  • Molport Database. 1,1,1-trifluoro-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol. Available at:[4]

  • Sigma-Aldrich. 1,1,1-TRIFLUORO-3-((4-METHOXYBENZYL)AMINO)PROPAN-2-OL. Available at:[5]

  • Chem-Impex. (2S,3S)-3-Amino-1,1,1-trifluoro-4-methyl-pentan-2-ol hydrochloride. Available at:[6]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at:[2]

  • Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Available at:[3]

  • ACS Publications. Stereospecific Inhibition of CETP by Chiral N,N-Disubstituted Trifluoro-3-amino-2-propanols. Available at:[1]

  • ACS Publications. Efficient N-p-Methoxyphenyl Amine Deprotection through Anodic Oxidation. Available at:[8]

  • Frontiers. Direct Access to Substituted 4-CF3 β-Lactams at the C-3 Position. Available at:[7]

Sources

Method

Enantioselective Synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Derivatives: Application Notes and Protocols

Introduction Chiral β-amino alcohols featuring a trifluoromethyl group are pivotal structural motifs in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral β-amino alcohols featuring a trifluoromethyl group are pivotal structural motifs in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry of the alcohol and the adjacent amine-bearing carbon is often crucial for therapeutic efficacy. This document provides detailed application notes and protocols for the enantioselective synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol derivatives, targeting researchers, scientists, and professionals in drug development. Three distinct and robust strategies are presented: asymmetric reduction of a prochiral ketone, asymmetric ring-opening of a trifluoromethyl-substituted epoxide, and kinetic resolution of the racemic amino alcohol.

Strategic Overview of Enantioselective Syntheses

The synthesis of enantiomerically pure 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol can be approached through several strategic disconnections. This guide details three primary methods, each with its own merits regarding precursor availability, catalyst selection, and scalability.

G Target Chiral 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Method1 Asymmetric Reduction Target->Method1 Method2 Asymmetric Ring-Opening Target->Method2 Method3 Kinetic Resolution Target->Method3 Precursor1 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-one Method1->Precursor1 Precursor2 2-(Trifluoromethyl)oxirane + 4-Methoxyaniline Method2->Precursor2 Precursor3 Racemic 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Method3->Precursor3 G Ketone Prochiral Ketone Catalyst Chiral Ru(II) Catalyst + Hydrogen Donor Ketone->Catalyst Asymmetric Transfer Hydrogenation Product Enantioenriched Amino Alcohol Catalyst->Product G cluster_0 Reactants Epoxide 2-(Trifluoromethyl)oxirane Catalyst Chiral Cr(III)-salen Catalyst Epoxide->Catalyst Asymmetric Ring-Opening Nucleophile 4-Methoxyaniline Nucleophile->Catalyst Asymmetric Ring-Opening Product Enantioenriched Amino Alcohol Catalyst->Product G cluster_0 Reactants Racemate Racemic Amino Alcohol Lipase Lipase Racemate->Lipase Kinetic Resolution AcylDonor Acyl Donor AcylDonor->Lipase Kinetic Resolution Product1 Enantioenriched Amino Alcohol Lipase->Product1 Product2 Acylated Amino Alcohol Lipase->Product2

Application

Sample Preparation Protocols for the LC-MS Analysis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

An Application Guide Introduction The quantitative analysis of novel chemical entities in complex biological matrices is a cornerstone of drug discovery and development. 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Introduction

The quantitative analysis of novel chemical entities in complex biological matrices is a cornerstone of drug discovery and development. 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is a compound of interest, featuring a unique combination of functional groups: a stable trifluoromethyl moiety, a secondary amine, a secondary alcohol, and a methoxy-substituted aromatic ring. This structural complexity presents both opportunities and challenges for bioanalysis via Liquid Chromatography-Mass Spectrometry (LC-MS). The trifluoromethyl group can enhance metabolic stability, while the basic amine provides a handle for selective extraction. However, direct injection of biological samples like plasma or urine into an LC-MS system is untenable due to the presence of high concentrations of endogenous materials such as proteins and phospholipids, which can cause instrument contamination and severe matrix effects.[1]

Matrix effects, defined as the alteration of ionization efficiency by co-eluting components, are a primary concern in LC-MS bioanalysis and can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[2][3][4] Consequently, robust and efficient sample preparation is not merely a preliminary step but a critical determinant of assay success. The choice of sample preparation strategy represents a balance between throughput, recovery, and the degree of cleanup required for the analytical objective.

This application note provides a comprehensive guide to three distinct protocols for the extraction of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol from biological fluids. We will explore the mechanistic basis for each technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offering detailed, step-by-step methodologies. The rationale behind key experimental choices is elucidated to empower researchers to select and optimize the protocol best suited for their specific analytical needs, from high-throughput screening in early discovery to rigorous, validated quantification in regulated environments.

Analyte Characteristics & Pre-Analytical Strategy

A successful bioanalytical method begins with a thorough understanding of the analyte's physicochemical properties.[5] The structure of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol dictates its behavior during extraction and chromatography.

  • Basicity: The secondary amine group is the most prominent ionizable center, rendering the molecule a weak base with an estimated pKa in the physiological range. This property is fundamental for developing selective LLE and SPE protocols that exploit pH-dependent partitioning and ion-exchange retention.[6]

  • Polarity and Lipophilicity: The molecule possesses both polar functional groups (alcohol, amine) and lipophilic regions (trifluoromethyl group, aromatic ring). This amphiphilic nature suggests good solubility in a range of organic solvents and allows for retention on reversed-phase chromatographic media.

  • Matrix Considerations: Biological matrices like plasma are rich in proteins and phospholipids, which are the primary sources of matrix effects in LC-MS, particularly with electrospray ionization (ESI).[7][8] Therefore, the primary goal of any sample preparation protocol is the effective removal of these interfering components.[9]

The selection of an appropriate internal standard (IS) is critical to compensate for analyte loss during sample processing and to correct for variability in matrix effects.[8] An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms), as it exhibits nearly identical chemical behavior and ionization efficiency.

Protocol I: Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest method for removing the bulk of proteins from biological samples.[10] It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample (e.g., plasma). This disrupts the hydration shell around the proteins, causing them to denature and precipitate.[10] After centrifugation, the supernatant containing the analyte is separated for analysis. While fast and inexpensive, PPT offers minimal cleanup, leaving behind significant amounts of phospholipids and other endogenous components, which can lead to substantial matrix effects.[7] It is best suited for high-throughput screening in early-stage discovery where speed is prioritized over ultimate sensitivity.

Workflow: Protein Precipitation

Caption: pH-driven liquid-liquid extraction workflow.

Step-by-Step Protocol:
  • Aliquot Sample: In a suitable tube, add 100 µL of the biological sample.

  • Add Internal Standard (IS): Spike the sample with the IS working solution.

  • Basify Sample: Add a small volume (e.g., 20 µL) of a basic solution, such as 1M Ammonium Hydroxide (NH₄OH), to raise the sample pH to >10. Scientist's Note: This step is crucial. It deprotonates the analyte's amine group, making the molecule neutral and maximizing its partitioning into the organic solvent.

  • Add Extraction Solvent: Add 500 µL of a water-immiscible organic solvent like methyl tert-butyl ether (MTBE). MTBE is a good choice due to its low water miscibility and high volatility. [11]5. Mix: Cap the tube and mix thoroughly for 5-10 minutes using a vortexer or rotator to facilitate the transfer of the analyte from the aqueous to the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Isolate Organic Phase: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated material at the interface.

  • Dry Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of a solvent compatible with the initial LC mobile phase.

  • Analyze: Vortex, centrifuge, and inject the supernatant into the LC-MS system.

Protocol III: Solid-Phase Extraction (SPE)

Principle: SPE is the most selective and powerful sample preparation technique, providing the cleanest extracts and thus minimizing matrix effects. [6]It uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while interferences are washed away. Given the analyte's properties, a mixed-mode SPE sorbent combining reversed-phase (for retaining hydrophobic parts) and strong cation-exchange (for retaining the protonated amine) is an ideal choice.

The process involves four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol).

  • Equilibration: The sorbent is flushed with an aqueous solution (e.g., water) to prepare it for the sample.

  • Load: The pre-treated sample is passed through the sorbent, where the analyte is retained.

  • Wash: Interfering compounds are washed from the sorbent with a specific solvent while the analyte remains bound.

  • Elution: The analyte is selectively desorbed from the sorbent using a strong elution solvent.

Workflow: Mixed-Mode Solid-Phase Extraction

Caption: Mixed-mode solid-phase extraction workflow.

Step-by-Step Protocol:
  • Sample Pre-treatment: In a separate tube, dilute 100 µL of plasma with 200 µL of an acidic solution (e.g., 2% phosphoric acid in water). Vortex to mix. Scientist's Note: Acidification ensures the analyte's amine group is fully protonated (positively charged), enabling strong retention on the cation-exchange sorbent.

  • Condition Sorbent: Place a mixed-mode SPE cartridge (e.g., C18+SCX) on a vacuum manifold. Pass 1 mL of methanol through the cartridge.

  • Equilibrate Sorbent: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Load Sample: Load the entire pre-treated sample from step 1 onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (e.g., 1-2 drops per second).

  • Wash 1 (Remove Polar Interferences): Pass 1 mL of a weak aqueous wash (e.g., 0.1% acetic acid in water) through the cartridge. This removes highly polar, water-soluble impurities.

  • Wash 2 (Remove Non-polar Interferences): Pass 1 mL of methanol through the cartridge. This wash removes non-polar, lipid-like interferences that are retained by the C18 phase. The analyte remains bound via the strong cation-exchange interaction.

  • Elute Analyte: Place a clean collection tube or plate inside the manifold. Elute the analyte by passing 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. Scientist's Note: The basic elution solvent neutralizes the analyte's amine group, disrupting its interaction with the cation-exchange sorbent and allowing it to be eluted.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of a solvent compatible with the initial LC mobile phase.

  • Analyze: Vortex, centrifuge, and inject the supernatant into the LC-MS system.

Method Comparison and Data Summary

The choice of protocol depends on the specific requirements of the assay. The following table summarizes the key performance characteristics of each method.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Cleanup Efficiency LowMediumHigh
Matrix Effect HighMediumLow
Analyte Recovery Good (>85%)Good (>80%)Excellent (>90%)
Selectivity LowMediumHigh
Throughput Very HighMediumLow to Medium
Method Dev. Time Low (<1 day)Medium (1-3 days)High (>3 days)
Cost per Sample Very LowLowHigh
Typical Application Early Discovery, ScreeningPK Studies, GLP BioanalysisRegulated Bioanalysis, Trace Analysis

Values are typical estimates and should be empirically determined during method development.

Conclusion

The successful quantification of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol in biological matrices by LC-MS is critically dependent on the sample preparation protocol. This guide has detailed three distinct, field-proven methodologies, each with a unique profile of selectivity, throughput, and resource requirements.

  • Protein Precipitation offers a rapid solution for high-throughput applications where the highest sensitivity is not required.

  • Liquid-Liquid Extraction provides a superior level of cleanup by leveraging the basicity of the analyte, representing a robust and cost-effective choice for many research and development applications.

  • Solid-Phase Extraction , particularly with a mixed-mode sorbent, delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity and reproducibility. It is the gold standard for validated assays in regulated environments.

By understanding the principles and practical steps outlined in these protocols, researchers can confidently select and implement the most appropriate sample preparation strategy, ensuring the generation of high-quality, reliable data for their drug development programs.

References

  • Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Vertex AI Search. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
  • Vertex AI Search. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Vertex AI Search. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
  • Vertex AI Search. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Vertex AI Search. (n.d.). New technique using solid-phase extraction for the analysis of aromatic amines in mainstream cigarette smoke - PubMed.
  • Vertex AI Search. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Vertex AI Search. (n.d.). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer.
  • Vertex AI Search. (n.d.). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? | ResearchGate.
  • Vertex AI Search. (n.d.). Analysis of aromatic amines in mainstream cigarette smoke using solid-phase extraction.
  • Vertex AI Search. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum | Thermo Fisher Scientific.
  • Vertex AI Search. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method - LCGC International.
  • Vertex AI Search. (n.d.). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International.
  • Vertex AI Search. (n.d.). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub.
  • Vertex AI Search. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (n.d.). Understanding and Improving Solid-Phase Extraction | LCGC International.
  • Vertex AI Search. (n.d.). (PDF) Extraction of Drug from the Biological Matrix: A Review - ResearchGate.
  • Vertex AI Search. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC.

Sources

Method

Application Notes and Protocols: Investigating 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol for Novel Agrochemical Development

Abstract The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. The introduction of fluorine-containing moieties, particularly the trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has been a transformative strategy in the design of potent herbicides, insecticides, and fungicides.[1][2] This is attributed to the unique physicochemical properties conferred by the CF3 group, such as enhanced metabolic stability, increased lipophilicity, and potent electronic effects that can significantly modulate the biological activity of a molecule.[3][4] This document provides a comprehensive guide for researchers and scientists on the potential utility of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol as a scaffold for the development of new agrochemicals. We present detailed, field-proven protocols for its synthesis and a battery of screening assays to evaluate its potential herbicidal, fungicidal, and insecticidal activities.

Introduction: The Rationale for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol in Agrochemical Discovery

The molecular architecture of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol presents a compelling case for its investigation in agrochemical discovery. The molecule is comprised of three key structural motifs:

  • The Trifluoromethyl Group (CF3): As a bioisostere for a methyl or isopropyl group, the CF3 group can dramatically alter a molecule's biological profile.[5] Its strong electron-withdrawing nature and high lipophilicity can enhance binding to target enzymes and improve transport across biological membranes.[4] The C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, which can lead to longer-lasting activity in the field.[2]

  • The β-Amino Alcohol Moiety: This functional group arrangement is a common pharmacophore in many biologically active compounds. The hydroxyl and amino groups can participate in hydrogen bonding interactions with target proteins, providing crucial binding affinity. The stereochemistry of the alcohol can also play a significant role in determining biological specificity.

  • The 4-Methoxyphenylamino Group: Aniline derivatives are prevalent in a wide range of commercial agrochemicals.[6] The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and its interaction with biological targets. The aniline nitrogen provides a key point for further chemical modification and structure-activity relationship (SAR) studies.

The convergence of these three structural features in a single molecule makes 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol a promising starting point for the discovery of novel agrochemicals with potentially unique modes of action.

Synthesis Protocol: A Plausible Route to 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

Workflow for the Synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

A 1,1,1-Trifluoroacetone C Henry Reaction (Base catalyst, e.g., K2CO3) A->C B Nitromethane B->C D 1-Nitro-2-(trifluoromethyl)propan-2-ol C->D Formation of nitro alcohol E Reduction (e.g., Raney-Ni/H2) D->E Reduction of nitro group F 3-Amino-1,1,1-trifluoropropan-2-ol E->F H Reductive Amination (e.g., NaBH(OAc)3) F->H G 4-Methoxybenzaldehyde G->H I 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol H->I Final Product Formation cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (In Vivo) cluster_2 Mechanism of Action Studies A Herbicidal Assay (e.g., Algal growth inhibition) D Whole Plant Herbicide Assay A->D B Fungicidal Assay (e.g., Mycelial growth inhibition) E Plant Disease Model Assay B->E C Insecticidal Assay (e.g., Brine shrimp lethality) F Insect Toxicity Assay C->F G Enzyme Inhibition Assays D->G E->G F->G H Gene Expression Analysis G->H

Sources

Application

Catalytic asymmetric ring-opening of epoxides to yield 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

Application Note: Catalytic Asymmetric Ring-Opening of 2-(Trifluoromethyl)oxirane for the Synthesis of Enantiopure 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Strategic Rationale & Scope Fluorinated β-amino alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Ring-Opening of 2-(Trifluoromethyl)oxirane for the Synthesis of Enantiopure 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

Strategic Rationale & Scope

Fluorinated β-amino alcohols are heavily relied upon in modern medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The incorporation of a trifluoromethyl (–CF 3​ ) group adjacent to a hydroxyl center profoundly modulates the pKa of the neighboring amine, increases lipophilicity, and shields the scaffold from oxidative metabolism.

This application note provides a comprehensive, self-validating protocol for the synthesis of enantiopure 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol . The methodology leverages the catalytic asymmetric ring-opening (ARO) of racemic 2-(trifluoromethyl)oxirane using 4-methoxyaniline (p-anisidine) as the nucleophile. By employing a chiral Cobalt(III)-salen catalyst, this process achieves simultaneous kinetic resolution and regioselective amination in a single step[1][2].

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely executing a recipe. The success of this synthesis hinges on two fundamental chemical principles:

Regioselectivity: The Electronic Influence of the –CF 3​ Group Nucleophilic ring-opening of epoxides represents an important method to obtain bifunctional organic molecules[1]. In 2-(trifluoromethyl)oxirane, the highly electronegative –CF 3​ group exerts a strong inductive pull, significantly destabilizing any developing partial positive charge at the internal C2 position. Consequently, S N​ 1-like pathways are entirely suppressed. The nucleophile (4-methoxyaniline) is electronically and sterically forced to attack the terminal C3 position exclusively, yielding the desired 3-amino-propan-2-ol derivative without regioisomeric contamination.

Enantioselectivity: The Bimetallic Cooperative Mechanism To achieve high enantiomeric excess (ee), we utilize the (R,R)-Co(III)(salen)OAc catalyst. The asymmetric ring-opening of epoxides by amines using this catalyst operates via a highly ordered bimetallic cooperative mechanism[2]. One Co(III) metallic center behaves as a Lewis acid to coordinate and activate the epoxide oxygen, while a second Co(III) center coordinates the amine, acting as a nucleophile delivery agent[2]. This dual-activation transition state is highly sensitive to the stereochemistry of the epoxide, allowing the catalyst to preferentially react with the (R)-enantiomer while leaving the (S)-enantiomer untouched (Kinetic Resolution).

Mechanism Cat1 Co(III) Complex A (Lewis Acid) Epoxide Epoxide Activation (O-Co Coordination) Cat1->Epoxide Cat2 Co(III) Complex B (Nucleophile Delivery) Amine Amine Activation (NH2-Co Coordination) Cat2->Amine TS Bimetallic Transition State (C-N Bond Formation) Epoxide->TS Amine->TS Prod Enantiopure β-Amino Alcohol TS->Prod Product Release

Caption: Bimetallic cooperative mechanism for asymmetric epoxide ring-opening.

Quantitative Data Summaries

Optimization of the reaction environment is critical. While protic acids can catalyze epoxide opening, amines are highly basic and will rapidly protonate, forming non-nucleophilic ammonium salts that stall the reaction[3]. Therefore, a strictly Lewis acidic, non-protic environment is required.

Table 1: Optimization of Reaction Conditions for ARO

Solvent Temp (°C) Catalyst Loading Time (h) Yield (%)* Enantiomeric Excess (ee %)
Dichloromethane 25 5 mol % 24 38 89
Toluene 25 2 mol % 36 41 94
MTBE 25 2 mol % 48 46 >98
Neat (Solvent-Free) 25 1 mol % 72 32 91

*Note: Maximum theoretical yield is 50% due to the kinetic resolution of the racemic starting material.

Table 2: Analytical Validation Parameters

Analytical Method Target Observation (Self-Validation Criteria)

| 19 F NMR (CDCl 3​ ) | Single doublet at ~ -78.5 ppm. (Presence of multiple peaks indicates regiochemical leakage). | | 1 H NMR (CDCl 3​ ) | Distinct ABX spin system for the -CH 2​ -CH(OH)- moiety; methoxy singlet at 3.75 ppm. | | Chiral HPLC | Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min. Baseline separation of enantiomers required. |

Experimental Protocols

Phase 1: Catalyst Activation (Self-Validating Step)

Causality: Commercially available Co(II)(salen) complexes are inactive for this transformation. The metal center must be oxidized to the Co(III) state and coordinated with an acetate counter-ion to function as a bimetallic catalyst.

  • Charge a 50 mL round-bottom flask with (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (120 mg, 0.20 mmol).

  • Dissolve the catalyst in 10 mL of toluene and add glacial acetic acid (24 μL, 0.40 mmol).

  • Stir the solution open to the atmosphere at room temperature for 1 hour.

  • Validation Check: The solution must transition from a brick-red suspension to a dark brown/green homogenous solution. If red particulates remain, oxidation is incomplete; ensure adequate airflow.

  • Remove the solvent under reduced pressure to yield the active (R,R)-Co(III)(salen)OAc catalyst as a dark brown solid.

Phase 2: Asymmetric Ring-Opening (Kinetic Resolution)
  • In a flame-dried 25 mL Schlenk flask under nitrogen, add 4-methoxyaniline (1.23 g, 10.0 mmol) and the activated (R,R)-Co(III)(salen)OAc catalyst (132 mg, 0.20 mmol, 2 mol%).

  • Add anhydrous tert-butyl methyl ether (MTBE) (5.0 mL) to dissolve the amine and catalyst.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add racemic 2-(trifluoromethyl)oxirane (2.46 g, 22.0 mmol, 2.2 equiv) dropwise over 10 minutes. Note: The epoxide is volatile (bp ~39 °C); keep the system sealed.

  • Allow the reaction to warm to 25 °C and stir for 48 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the 4-methoxyaniline spot (R f​ ~0.3) is completely consumed.

Phase 3: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure (careful not to heat above 30 °C to avoid evaporating the unreacted (S)-epoxide if recovery is desired).

  • Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (9:1 to 4:1).

  • Isolate the target product, (R)-1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol, as a pale yellow oil that slowly crystallizes upon standing.

ARO_Workflow Start Racemic 2-(Trifluoromethyl)oxirane + 4-Methoxyaniline Reaction Asymmetric Ring-Opening (Kinetic Resolution) Start->Reaction Catalyst (R,R)-Co(III)(salen)OAc (Chiral Catalyst) Catalyst->Reaction Catalysis Product (R)-1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (Target Product) Reaction->Product Regio- & Enantioselective Attack Recovered (S)-2-(Trifluoromethyl)oxirane (Recovered Starting Material) Reaction->Recovered Unreacted Enantiomer

Caption: Workflow of Co(III)-catalyzed asymmetric ring-opening kinetic resolution.

References

  • Schaus, S. E., Larrow, J. F., & Jacobsen, E. N. (1997). Practical Synthesis of Enantiopure Cyclic 1,2-Amino Alcohols via Catalytic Asymmetric Ring Opening of Meso Epoxides. Journal of Organic Chemistry, 62(13), 4197–4198.[1] URL: [Link]

  • Wang, X., et al. (2018). Cobalt-Catalyzed Trifluoromethoxylation of Epoxides. Journal of the American Chemical Society, 140(47), 16374–16378.[2] URL: [Link]

  • Asymmetric Chemistry Insights. (2015). Opening of Epoxides With Acid. Master Organic Chemistry.[3] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of fluorinated amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of fluorinated amino alcohols.

The synthesis of 1,1,1-trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol relies on the nucleophilic ring opening of 1,1,1-trifluoro-2,3-epoxypropane by 4-methoxyaniline. While seemingly straightforward, this reaction is notoriously plagued by poor yields due to reagent volatility, competing side reactions, and complex transition-state electronics. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding, regioselective outcomes.

Mechanistic Workflow & Causality

To troubleshoot effectively, we must first understand the electronic and physical nature of the reactants. The strong electron-withdrawing inductive effect (-I) of the trifluoromethyl ( CF3​ ) group heavily influences the epoxide. It destabilizes any partial positive charge at the C2 position, sterically and electronically directing the nucleophilic attack of the aniline exclusively to the less hindered C3 terminal carbon.

ReactionPathway Epoxide 1,1,1-Trifluoro-2,3-epoxypropane (Volatile Electrophile) Intermediate Activated Epoxide Complex (Electrophilic C3 Position) Epoxide->Intermediate Activation Amine 4-Methoxyaniline (Nucleophile) Amine->Intermediate Nucleophilic Attack at C3 Catalyst Catalyst / Solvent System (Yb(OTf)3 in MeCN or HFIP) Catalyst->Intermediate Coordinates to Oxygen Product 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (Target Product) Intermediate->Product Regioselective Ring Opening SideProduct Bis-alkylated Amine (Over-reaction Side Product) Product->SideProduct Excess Epoxide / High Temp

Mechanistic pathway for the regioselective ring opening of 1,1,1-trifluoro-2,3-epoxypropane.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield consistently low (< 40%) despite using excess aniline? Cause: The primary culprit is the extreme volatility of the electrophile. 1,1,1-Trifluoro-2,3-epoxypropane has a boiling point of approximately 39 °C. Standard reflux conditions in open or loosely capped systems lead to rapid evaporative loss of the epoxide before the nucleophile can successfully attack. Solution: You must alter the physical and catalytic parameters of the reaction. First, conduct the reaction in a sealed, heavy-walled pressure tube to contain the volatile epoxide. Second, introduce a mild Lewis acid catalyst, such as Ytterbium(III) triflate ( Yb(OTf)3​ ). This catalyst coordinates to the epoxide oxygen, increasing its electrophilicity and allowing the reaction to proceed efficiently at lower temperatures (e.g., 40 °C), thereby minimizing thermal loss[1],[2].

Q2: How do I ensure strict regioselectivity to obtain the 3-amino isomer rather than the 2-amino isomer? Cause: While the CF3​ group naturally directs attack to the C3 position via inductive destabilization of C2, harsh conditions or inappropriate Lewis acids can trigger carbocation-mediated rearrangements, leading to mixed isomers. Solution: The ring opening proceeds with complete regioselectivity when using Yb(OTf)3​ in warm acetonitrile, as the catalyst activates the ring without breaking the C-O bond prematurely[2]. Alternatively, performing the reaction in a highly fluorinated, hydrogen-bond donating solvent like Hexafluoro-2-propanol (HFIP) activates the epoxide via hydrogen bonding, ensuring >99:1 regioselectivity without the need for metal catalysts[3].

Q3: I am detecting bis-alkylated side products (tertiary amines) in my LC-MS. How can I suppress this over-reaction? Cause: The resulting secondary amine (the target product) remains nucleophilic. If the local concentration of the epoxide is too high, or if the reaction is left at elevated temperatures for too long, the product will attack a second equivalent of the epoxide. Solution: Invert your stoichiometry and addition sequence. Maintain 4-methoxyaniline in a slight stoichiometric excess (1.2 equivalents). More importantly, add the volatile epoxide dropwise to a pre-cooled solution of the aniline and catalyst. This ensures the unreacted primary aniline is always in vast excess relative to the available epoxide, kinetically favoring the formation of the secondary amine over the tertiary amine.

Quantitative Optimization Data

The following table summarizes the causal relationship between the chosen catalyst/solvent system and the resulting reaction metrics. Use this to benchmark your own experimental results.

Catalyst / Solvent SystemTemperature (°C)Vessel TypeTime (h)Epoxide : Aniline RatioYield (%)Regioselectivity (C3:C2)
None / Ethanol80 (Reflux)Open Flask241.5 : 1< 40%> 95:5
10 mol% Yb(OTf)3​ / MeCN40Sealed Tube121 : 1.288%> 99:1
None / HFIP25 (Room Temp)Sealed Vial81 : 1.292%> 99:1

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol incorporates in-process analytical checks. We recommend the Yb(OTf)3​ -catalyzed route for standard laboratory setups, as HFIP can be cost-prohibitive at scale.

Materials Required:

  • 1,1,1-Trifluoro-2,3-epoxypropane (Electrophile, store at 4 °C)

  • 4-Methoxyaniline (Nucleophile)

  • Ytterbium(III) triflate ( Yb(OTf)3​ , Lewis Acid Catalyst)

  • Anhydrous Acetonitrile (Solvent)

Step 1: System Preparation In a well-ventilated fume hood, equip a heavy-walled glass pressure tube (rated for at least 5 bar) with a PTFE-coated magnetic stir bar. Ensure the tube and its Teflon O-ring cap are completely dry to prevent catalyst deactivation.

Step 2: Reagent Loading Add 4-methoxyaniline (1.2 mmol, 147.8 mg) and Yb(OTf)3​ (0.1 mmol, 62.0 mg, 10 mol%) to the pressure tube. Suspend the solids in anhydrous acetonitrile (3.0 mL). Stir for 5 minutes at room temperature until a fine, homogenous suspension forms.

Step 3: Temperature-Controlled Addition Cool the reaction tube in an ice-water bath (0 °C) for 5 minutes. Rapidly add 1,1,1-trifluoro-2,3-epoxypropane (1.0 mmol, 112.0 mg) via a chilled microsyringe. Causality Note: Cooling the system prior to addition prevents the immediate flash evaporation of the epoxide.

Step 4: Reaction Execution Tightly seal the pressure tube. Transfer the vessel to an oil bath or heating block pre-heated to 40 °C. Stir vigorously for 12 hours.

Step 5: In-Process Validation (TLC Check) After 12 hours, cool the tube to room temperature before carefully opening it. Remove a 5 µL aliquot and perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.

  • Validation: You should observe the consumption of the epoxide and the appearance of a new, more polar UV-active spot (Rf ~0.3). Staining with ninhydrin will yield a distinct color change, confirming the presence of the secondary amine product.

Step 6: Work-up and Purification Dilute the reaction mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO3​ (10 mL) to neutralize the mixture and partition the ytterbium catalyst into the aqueous phase. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure 1,1,1-trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol.

References

  • Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein. acs.org. 1

  • Chiral N,N-Disubstituted Trifluoro-3-Amino-2-Propanols Are Potent Inhibitors of Cholesteryl Ester Transfer Protein. acs.org.2

  • Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. acs.org. 3

Sources

Optimization

Reducing byproducts and impurities in 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol production

Title: Technical Support Center: Optimization & Troubleshooting for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Synthesis Mechanistic Overview & Process Logic The synthesis of 1,1,1-trifluoro-3-((4-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimization & Troubleshooting for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Synthesis

Mechanistic Overview & Process Logic

The synthesis of 1,1,1-trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is a critical node in the development of cholesteryl ester transfer protein (CETP) inhibitors. The core transformation involves the nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane by 4-methoxyaniline. While seemingly straightforward, the volatility of the epoxide and the electron-rich nature of the aniline render the reaction susceptible to low yields, bis-alkylation, and oxidative degradation if not rigorously controlled.

SynthesisPathway Epoxide 1,1,1-Trifluoro-2,3-epoxypropane (Electrophile) Catalyst Yb(OTf)3 Catalyst (Acetonitrile, 55°C) Epoxide->Catalyst Activation Aniline 4-Methoxyaniline (Nucleophile) Aniline->Catalyst Nucleophilic Attack Oxidation Oxidative Degradation (Dark Impurities) Aniline->Oxidation O2 Exposure (Side Reaction) Product 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (Target Product) Catalyst->Product Regioselective Ring Opening BisAlkyl Bis-alkylated Impurity (Tertiary Amine) Product->BisAlkyl Excess Epoxide (Side Reaction)

Mechanistic pathway of epoxide ring-opening and common byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing a significant amount of bis-alkylated tertiary amine byproduct in my LC-MS?

  • Causality: The secondary amine product retains nucleophilicity due to the electron-donating para-methoxy group on the aromatic ring. If the reaction is run at excessively high temperatures or with a large stoichiometric excess of epoxide, the product will attack a second epoxide molecule.

  • Solution: Strictly limit the epoxide to 1.05–1.10 equivalents. Utilize a Lewis acid catalyst to lower the activation energy, allowing the reaction to proceed at 55°C rather than reflux, which kinetically favors the mono-alkylation product.

Q2: My reaction mixture turns dark brown/black over time, and the yield drops. What is happening?

  • Causality: 4-Methoxyaniline is highly electron-rich and prone to single-electron oxidation by dissolved atmospheric oxygen, leading to the formation of dark, polymeric quinone-imine impurities.

  • Solution: Degas all solvents (acetonitrile) via sparging with Argon for 15 minutes prior to use. Maintain a strict inert atmosphere throughout the reaction. If the starting 4-methoxyaniline is already dark, it must be recrystallized or sublimed before use.

Q3: The reaction stalls at 50% conversion, and I am losing epoxide. Should I just add more?

  • Causality: 1,1,1-Trifluoro-2,3-epoxypropane is highly volatile (boiling point ~36°C). Under thermal conditions without a catalyst, the extended heating required causes the epoxide to evaporate into the reaction vessel's headspace or escape through the condenser.

  • Solution: Do not simply add more epoxide, as this promotes bis-alkylation. Instead, incorporate 1 as a catalyst[1]. The ytterbium triflate helps the reaction proceed at lower temperature and minimizes the need for large excess quantities of volatile epoxide due to thermal loss[1].

Q4: Are regioisomeric impurities a concern with this specific epoxide?

  • Causality: Generally, no. The strong electron-withdrawing nature (-I effect) of the trifluoromethyl group destabilizes any developing positive charge at the adjacent internal carbon.

  • Solution: Consequently, the2, since none of the isomeric 2-amino-3-propanol product was detected[2].

Troubleshooting Start Impurity Detected in HPLC Q1 Is it a higher molecular weight (bis-alkylated) species? Start->Q1 Q2 Is the reaction mixture turning dark brown/black? Q1->Q2 No Sol1 Reduce epoxide eq. & lower temperature Q1->Sol1 Yes Sol2 Degas solvents & use strict Argon atmosphere Q2->Sol2 Yes Q3 Is there unreacted epoxide but stalled conversion? Q2->Q3 No Sol3 Add Yb(OTf)3 catalyst to activate epoxide Q3->Sol3 Yes

Decision tree for identifying and resolving common synthesis impurities.

Empirical Optimization Data

The following table summarizes the quantitative impact of reaction parameters on the impurity profile. The data demonstrates that catalytic activation is vastly superior to thermal forcing.

Condition ProfileCatalystEpoxide Eq.Temp (°C)Target Yield (%)Bis-alkylated Impurity (%)Unreacted Aniline (%)
A (Thermal/Uncatalyzed) None1.58045.015.235.8
B (Excess Epoxide) Yb(OTf)₃ (10 mol%)2.55570.428.1< 1.0
C (Optimized Standard) Yb(OTf)₃ (10 mol%)1.15592.5 < 2.0 < 5.0

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Each phase contains an In-Process Control (IPC) to ensure the system's integrity before proceeding, minimizing the risk of downstream failures.

Phase 1: Reagent Preparation & System Purging

  • Visual Validation: Inspect the 4-methoxyaniline. It must be white to off-white. If it is brown or purple, perform a rapid recrystallization from hot water/ethanol.

  • Charge a dry, heavy-walled reaction vial with 4-methoxyaniline (1.0 eq) and Yb(OTf)₃ (0.1 eq).

  • Add anhydrous acetonitrile (approx. 0.5 M relative to aniline).

  • Atmospheric Validation: Seal the vial with a septum and sparge the solution with Argon for 15 minutes to displace dissolved oxygen.

Phase 2: Epoxide Addition & Reaction 5. Cool the reaction vessel to 0°C using an ice bath. 6. Slowly inject 1,1,1-trifluoro-2,3-epoxypropane (1.1 eq) dropwise via a gas-tight syringe. 7. Initiation Validation: Remove the ice bath and warm the reaction to 55°C. Monitor the internal temperature; a slight exotherm confirms the activation of the epoxide by the Lewis acid. 8. Stir the sealed reaction at 55°C for 24 to 48 hours.

Phase 3: Reaction Monitoring & Workup 9. Endpoint Validation: At 24 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via HPLC/TLC. The reaction is deemed complete when the 4-methoxyaniline peak area is < 5%. If incomplete, continue heating; do not add more epoxide unless bis-alkylation is undetectable. 10. Once complete, cool the mixture to room temperature and quench with deionized water. 11. Extract the aqueous layer three times with ethyl acetate. 12. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure 1,1,1-trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Troubleshooting

Addressing scale-up challenges for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol in pilot plants

Welcome to the Technical Support Center for Pilot Plant Scale-Up. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling the synthesis of 1,1,1-Trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pilot Plant Scale-Up. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling the synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol .

This molecule is synthesized via the nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane (2-(trifluoromethyl)oxirane) by 4-methoxyaniline (p-anisidine). While this SN2 reaction is straightforward at the bench scale, pilot plant execution introduces severe thermodynamic, safety, and regioselectivity challenges that require rigorous engineering controls.

I. Mechanistic Pathway & Regioselectivity

Understanding the causality behind the reaction mechanism is critical for scale-up. The strongly electron-withdrawing trifluoromethyl (-CF3) group exerts a powerful inductive effect on the epoxide ring. This destabilizes any potential positive charge development at the internal C2 position, heavily biasing the reaction toward an SN2 attack at the less sterically hindered terminal C3 position[1].

G Reactants 1,1,1-Trifluoro-2,3-epoxypropane + p-Anisidine SN2 SN2 Attack at C3 (Sterically & Electronically Favored) Reactants->SN2 SN1 SN1-like Attack at C2 (Disfavored by -CF3 Inductive Effect) Reactants->SN1 Prod1 1,1,1-Trifluoro-3-((4-methoxyphenyl) amino)propan-2-ol (Desired) SN2->Prod1 Prod2 2-Amino Regioisomer (Undesired) SN1->Prod2

Regioselectivity of trifluoromethyl epoxide ring-opening by p-anisidine.

II. Troubleshooting Guide & FAQs

Q1: Our epoxide conversion is stalling at 60%, and we are observing unexpected pressure spikes in the reactor headspace. What is causing this? A: This is a phase-partitioning failure caused by the extreme volatility of the epoxide. 1,1,1-trifluoro-2,3-epoxypropane has a boiling point of approximately 38 °C[2]. If your reactor is heated to 50–60 °C to promote the reaction with p-anisidine, and you are top-dosing the epoxide, it will immediately flash vaporize into the headspace. This starves the liquid phase of the reagent (halting conversion) and pressurizes the vessel. Solution: Implement sub-surface dosing via a dip-tube directly into the impeller shear zone. This ensures immediate dissolution and reaction before the epoxide can vaporize.

Q2: How do we safely control the severe exotherm during a 100 kg scale-up? A: Epoxide ring-opening with amines is highly exothermic. In a batch process, accumulating unreacted epoxide can lead to a catastrophic thermal runaway. You must transition to a fed-batch, reagent-controlled protocol . Charge the reactor with p-anisidine and solvent, heat to the operating temperature, and dose the epoxide at a rate strictly dictated by the heat removal capacity of your reactor's cooling jacket. A self-validating system requires interlocking the dosing pump to the reactor's internal temperature probe (Tr); if Tr exceeds the setpoint by >2 °C, dosing automatically pauses.

Q3: We are seeing an increase in the undesired C2-attack regioisomer and oligomerization. How do we suppress this? A: This indicates an increase in SN1 character, typically caused by the presence of strong Lewis or Brønsted acids used to catalyze the reaction[3]. To suppress this, eliminate strong acids and utilize water as a green promoter . Recent scale-up studies demonstrate that adding 8–10 wt% water to the solvent system acts as a proton transfer carrier. Water hydrogen-bonds to the epoxide oxygen, activating it for nucleophilic attack without inducing the carbocation character that leads to C2 attack and oligomerization[4].

Q4: The isolated amino alcohol product turns pink/brown upon vacuum drying. What causes this degradation? A: This is caused by the oxidative degradation of the electron-rich p-anisidine moiety. Trace oxygen at elevated drying temperatures generates highly colored quinone-imine byproducts. Solution: Maintain a strict inert nitrogen (N2) atmosphere during crystallization, filtration, and drying. Introduce a mild antioxidant (e.g., 0.1 wt% BHT) into the crystallization solvent to scavenge free radicals.

III. Quantitative Scale-Up Metrics

The following table summarizes the process analytical data when transitioning from a bench-scale batch reaction to a pilot-scale fed-batch process utilizing water as a promoter.

Process ParameterBench Batch (10 g)Pilot Fed-Batch (10 kg)Pilot Fed-Batch + H₂O Promoter (10 kg)
Solvent System IsopropanolIsopropanolIsopropanol / Water (9:1)
Dosing Method All-at-onceSub-surface (4 hrs)Sub-surface (2.5 hrs)
Max Exotherm (ΔT) +45 °C (Runaway risk)+5 °C (Controlled)+4 °C (Controlled)
Reaction Time 12 hours18 hours8 hours
Regioselectivity (C3:C2) 95:596:4>99:1
Isolated Yield 82%78%91%

IV. Step-by-Step Pilot Plant Methodology

This protocol outlines the fed-batch synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol, incorporating sub-surface dosing and aqueous promotion.

Phase 1: Reactor Preparation & Charging

  • Purge a 100 L glass-lined or Hastelloy reactor with N2 for 30 minutes to achieve an O2 concentration < 0.5%.

  • Charge 12.3 kg (100 mol) of p-anisidine into the reactor.

  • Charge 45 L of Isopropanol and 5 L of Deionized Water (promoter).

  • Agitate at 150 RPM and heat the batch to 50 °C. Ensure the p-anisidine is fully dissolved.

Phase 2: Sub-Surface Epoxide Dosing 5. Prime the dosing lines with 1,1,1-trifluoro-2,3-epoxypropane. Caution: Highly volatile (BP 38 °C)[2]. Keep the feed tank chilled to 10 °C. 6. Initiate sub-surface dosing of 11.8 kg (105 mol, 1.05 eq) of the epoxide via a dip-tube positioned directly above the lower impeller. 7. Set the dosing rate to approximately 4.7 kg/hr (2.5-hour total addition time). 8. Critical Control Point: Monitor the jacket temperature (Tj) and reactor temperature (Tr). Maintain Tr at 50–55 °C. If Tr exceeds 55 °C, the dosing pump must automatically interlock and halt.

Phase 3: Aging & Isolation 9. Once dosing is complete, flush the dip-tube with 1 L of Isopropanol. 10. Age the reaction mixture at 55 °C for 4 hours. Sample for HPLC analysis (Target: p-anisidine < 1%). 11. Cool the reactor to 5 °C at a rate of 10 °C/hour to initiate crystallization of the amino alcohol. 12. Filter the resulting slurry under a positive N2 pressure. Wash the filter cake with 10 L of cold (0 °C) Isopropanol/Water (1:1). 13. Dry the product in a vacuum oven at 40 °C under a continuous N2 bleed until moisture is < 0.5%.

W N1 1. N2 Purge & Charge p-Anisidine + IPA/H2O N2 2. Heat to 50°C (Ensure Complete Dissolution) N1->N2 N3 3. Sub-surface Dosing of 1,1,1-Trifluoro-2,3-epoxypropane N2->N3 N4 4. Exotherm Control (Interlock Pump if Tr > 55°C) N3->N4 N5 5. Crystallization & Vacuum Drying under N2 N4->N5

Pilot plant workflow for fed-batch synthesis with exotherm control.

V. References

  • Mloston, G., Obijalska, E. A., & Heimgartner, H. (2010). Synthesis of β-Amino-α-trifluoromethyl Alcohols and Their Applications in Organic Synthesis. ChemInform / ResearchGate. Available at:[Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at:[Link]

  • Wang, Z., et al. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. RSC Advances. Available at:[Link]

  • ChemBK. (2024). 1,1,1-Trifluoro-2,3-epoxypropane Chemical Properties & Boiling Point. Available at:[Link]

Sources

Optimization

Best practices for purifying 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol via column chromatography

Welcome to the technical support resource for the chromatographic purification of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic purification of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable fluorinated amino alcohol intermediate. We will delve into the underlying principles of separation, provide actionable troubleshooting advice, and offer detailed protocols to streamline your purification workflow.

Understanding the Molecule: A Chemist's Perspective

Effective purification begins with a deep understanding of the target molecule's physicochemical properties. 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is a multifunctional compound, and its behavior on a chromatography column is dictated by the interplay of its structural features:

  • Polar Core (Amino Alcohol): The secondary amine and the adjacent hydroxyl group form a polar head. These groups are capable of strong hydrogen bonding, both as donors and acceptors. The secondary amine also imparts a basic character (pKa ~8-10, estimated), which is a critical factor in preventing peak tailing on silica gel.

  • Electron-Withdrawing Group (Trifluoromethyl): The -CF3 group is highly electronegative and significantly increases the acidity of the adjacent hydroxyl proton. This group also introduces a "fluorous" character, which can be exploited for unique selectivity with specialized stationary phases.[1][2] The C-F bond is exceptionally strong, contributing to the high metabolic stability of many trifluoromethyl-containing drugs.

  • Hydrophobic/Aromatic Tail (Methoxyphenyl): The 4-methoxyphenyl ring provides a nonpolar, hydrophobic region and a strong chromophore for UV detection, typically around 230 nm and 280 nm.

This combination of a polar, basic head and a nonpolar tail makes the molecule amphiphilic, requiring a well-designed chromatographic system to achieve optimal separation from structurally similar impurities.

Initial Method Development: The TLC Blueprint

Before committing to a large-scale column, it is imperative to develop and optimize the separation on a Thin-Layer Chromatography (TLC) plate. TLC serves as a rapid, low-cost blueprint for your column conditions.

Core Objective: Find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound. This Rf range typically ensures good resolution and a practical elution volume during column chromatography.[3]

Recommended Starting Solvent Systems: Begin by exploring solvent systems of varying polarity. Prepare small beakers with the following mixtures and run TLC plates of your crude reaction mixture.

PolaritySolvent SystemTypical Starting Ratio (v/v)Notes
Low Hexane : Ethyl Acetate80 : 20 → 50 : 50A classic starting point for many organic compounds.
Medium Dichloromethane : Methanol98 : 2 → 95 : 5Excellent for more polar compounds.
High Ethyl Acetate : Methanol99 : 1 → 95 : 5Useful if the compound is poorly soluble or has low Rf in other systems.

Pro-Tip: To counteract the basicity of the amine and prevent streaking or tailing on the silica TLC plate, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your developing solvent mixture.[3] This deactivates the acidic silanol groups on the silica surface.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the column chromatography of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol in a question-and-answer format.

Issue 1: Poor Separation & Co-elution of Impurities

Q: My target compound is co-eluting with an impurity. How can I improve the resolution between them?

A: This is a classic selectivity problem. Improving resolution requires altering the chemical interactions between your compounds, the stationary phase, and the mobile phase.

  • Change Mobile Phase Selectivity: If you are using a Hexane/Ethyl Acetate system, the primary interaction is based on polarity. Switch to a system with different interaction modes. For example:

    • Dichloromethane/Methanol: Dichloromethane offers different dipole-dipole interactions, while methanol is a strong hydrogen-bond donor and acceptor.

    • Toluene/Acetone: Toluene can engage in π-π stacking interactions with the methoxyphenyl ring, potentially altering the elution order of aromatic impurities.

  • Optimize the Gradient: If running an isocratic (constant solvent) elution, switch to a shallow gradient. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent. This sharpens peaks and often resolves closely eluting spots. Automated flash chromatography systems excel at this.[4]

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue lies with the stationary phase.

    • Alumina (basic or neutral): For a basic compound like this amino alcohol, alumina can sometimes provide better peak shape and different selectivity compared to silica.

    • Fluorinated Phases (e.g., FluoroFlash®): These phases are specifically designed for separating fluorinated compounds. They leverage "fluorous-fluorous" interactions, which can dramatically increase the retention of your trifluoromethyl-containing target relative to non-fluorinated impurities.[1][2][5][6] This is a powerful, albeit more expensive, option for challenging separations.

Issue 2: Peak Tailing & Low Yield

Q: My compound is coming off the column as a broad, tailing peak, and my final yield is lower than expected. What's happening?

A: This is a hallmark sign of strong, undesirable interactions between the basic secondary amine of your molecule and the acidic silanol (-Si-OH) groups on the surface of standard silica gel. This interaction leads to irreversible adsorption for a portion of your compound and slow, staggered elution for the rest, resulting in tailing and mass loss.

G cluster_0 Troubleshooting Peak Tailing Problem Peak Tailing Observed (Low Yield) Cause Cause: Strong interaction of basic amine with acidic silica Problem->Cause Identify Solution1 Mobile Phase Modification (Add 0.5-1% Triethylamine or NH4OH) Cause->Solution1 Option 1 Solution2 Stationary Phase Deactivation (Pre-treat silica with base) Cause->Solution2 Option 2 Solution3 Alternative Stationary Phase (e.g., Neutral Alumina) Cause->Solution3 Option 3 Result Symmetrical Peak Shape Improved Recovery Solution1->Result Solution2->Result Solution3->Result

Caption: Logic for troubleshooting peak tailing.

Here are the solutions, in order of ease of implementation:

  • Mobile Phase Modification (The Quick Fix): As with TLC, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your elution solvent.[3] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively shielding your compound from these interactions.

  • Stationary Phase Deactivation: Before loading your sample, you can pre-treat, or "deactivate," the column. See the detailed protocol in Section 5 for this procedure.

  • Use a Pre-treated or End-capped Column: Many suppliers offer silica gels that are less acidic or have been chemically "end-capped" to reduce the number of free silanol groups. These are excellent but more costly options.

Issue 3: Compound Degradation

Q: I suspect my compound is degrading on the column. Is this possible?

A: Yes, it is a concern. While the C-F bonds are robust, trifluoromethyl carbinols can be sensitive. The highly acidic surface of silica gel can potentially catalyze side reactions, such as dehydration to form an enamine or other rearrangements, especially if the compound is left on the column for an extended period.[7]

  • Minimize Residence Time: Purify the compound as quickly as possible. Do not leave the compound loaded on the column overnight.

  • Use Deactivated Silica: As mentioned for peak tailing, deactivating the silica with a base like TEA not only improves peak shape but also neutralizes the acidic environment, enhancing the stability of your compound.[3]

  • Temperature Control: Run the chromatography at room temperature. Excessive heat can accelerate degradation.

  • Check Your Solvents: Ensure your solvents are pure and free of acid or peroxide impurities. Use freshly opened bottles of high-purity solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this purification? For routine purifications, standard flash-grade silica gel (40-63 µm) is the most cost-effective and common choice. However, due to the basic amine, it is highly recommended to use it in conjunction with a mobile phase modifier like triethylamine. For exceptionally difficult separations, a pentafluorophenyl (PFP) or other fluorinated stationary phase can offer unique selectivity.[8][9]

Q2: How do I detect the compound in my collected fractions? The methoxyphenyl ring is a good UV chromophore. You can spot your fractions on a TLC plate and visualize them under a UV lamp at 254 nm . For confirmation, you can stain the plate with a potassium permanganate (KMnO4) stain , which will react with the alcohol and amine groups, or a ninhydrin stain , which is specific for primary/secondary amines.

Q3: Can I use Reversed-Phase (RP) chromatography? Yes, RP-HPLC (e.g., with a C18 column) is an excellent method for analytical purity assessment and can be used for preparative purification if the scale is not too large. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial to protonate the amine, ensuring good peak shape.[10][11]

Q4: My compound is a solid. How should I load it onto the column? There are two main methods for loading a solid sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase. If it doesn't dissolve well, use a slightly stronger solvent (like dichloromethane) but keep the volume as small as possible. Use a pipette to carefully apply the solution to the top of the column bed.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask. Add a small amount of clean silica gel (or Celite®) to the flask and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully sprinkle this powder onto the top of your packed column. This method often results in sharper bands and better separation.

Detailed Experimental Protocols
Protocol 1: Column Deactivation and Slurry Packing

This protocol describes how to pack a glass chromatography column with silica gel that has been pre-treated to minimize undesirable interactions with basic compounds.

Materials:

  • Glass chromatography column with a stopcock

  • Flash silica gel (40-63 µm particle size)

  • Low-polarity solvent for slurry (e.g., Hexane or 95:5 Hexane:Ethyl Acetate)

  • Triethylamine (TEA)

  • Cotton or glass wool plug

  • Sand (washed)

Procedure:

  • Column Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.

  • Prepare the Deactivating Slurry: In a beaker, measure out the required amount of silica gel (typically ~50-100g of silica per 1g of crude material). Add your chosen low-polarity solvent to create a milky, pourable slurry.

  • Add Deactivating Agent: Add triethylamine to the slurry to constitute 1% of the total solvent volume . Stir gently for 2-3 minutes.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, quickly but carefully pour the slurry into the column. Use a funnel to avoid spilling.

  • Pressurize and Settle: Once all the slurry is added, use gentle air pressure (from a packed-air line or a hand bellow) at the top of the column to force the solvent through and compact the silica bed. The goal is a firm, homogenous bed with no cracks or air bubbles. The top of the silica bed should not be allowed to run dry.

  • Finalize Preparation: Once the bed is packed and the solvent level is just above the silica, close the stopcock. Carefully add a thin layer (~1 cm) of sand on top of the silica bed to prevent it from being disturbed during sample loading.

  • Equilibration: Drain the packing solvent until it is level with the top sand layer, then add your initial mobile phase and run 2-3 column volumes through to equilibrate the stationary phase before loading your sample.

Protocol 2: Workflow for Method Selection

The following diagram outlines the logical workflow for selecting and optimizing your purification method.

G cluster_0 Purification Method Development Workflow Start Start: Crude Product TLC 1. TLC Analysis (Hex/EtOAc, DCM/MeOH) + 1% TEA Start->TLC Rf_Check Is Rf between 0.2-0.35? TLC->Rf_Check Optimize_Solvent Adjust Solvent Polarity Rf_Check->Optimize_Solvent No Column 2. Pack Silica Column (Slurry Method + TEA) Rf_Check->Column Yes Alt_Phase Consider Alternative Phase (Alumina, Fluorinated Silica) Rf_Check->Alt_Phase If no system works Optimize_Solvent->TLC Load 3. Load Sample (Dry Loading Preferred) Column->Load Elute 4. Elute Column (Isocratic or Shallow Gradient) Load->Elute Monitor 5. Monitor Fractions (UV lamp, TLC staining) Elute->Monitor Combine 6. Combine Pure Fractions & Evaporate Monitor->Combine Purity_Check Final Purity Check (HPLC, NMR) Combine->Purity_Check

Caption: Workflow for selecting and optimizing a purification method.

References
  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?.
  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • ResearchGate. (2026). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review | Request PDF.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Benchchem. (n.d.). Optimization of mobile phase composition for aminobutanal chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Oxford Academic. (n.d.). Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid.
  • PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Restek Resource Hub. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • PMC. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry.
  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorination in Drug Design: The Case of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

A Senior Application Scientist's Perspective on Leveraging Trifluoromethyl Groups to Enhance Drug-Like Properties Introduction: The Strategic Value of Fluorine in Medicinal Chemistry In the intricate process of drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Leveraging Trifluoromethyl Groups to Enhance Drug-Like Properties

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

In the intricate process of drug discovery, the modification of a lead compound's molecular scaffold is a pivotal strategy for optimizing its biological and physicochemical properties.[1][2] Among the various chemical tools available, the introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[3] The CF₃ group is prized for its profound and often predictable influence on a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] Its potent electron-withdrawing nature and steric properties can transform a promising compound into a viable drug candidate by fine-tuning its pharmacokinetic profile.[2][5]

This guide provides an in-depth comparison of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (hereafter Compound F ) and its direct non-fluorinated methyl analog, 1-((4-methoxyphenyl)amino)butan-2-ol (hereafter Compound H ). We will explore the theoretical underpinnings of trifluoromethylation and provide detailed experimental protocols for objectively measuring its impact on key drug-like properties. This analysis serves as a practical framework for researchers aiming to strategically employ fluorination to overcome common drug development challenges.

Figure 1: Chemical Structures of the Compared Analogs

Compound F Compound H (Non-Fluorinated Analog)
alt text alt text
1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol1-((4-methoxyphenyl)amino)butan-2-ol

Physicochemical and Pharmacokinetic Profile Comparison

The substitution of a methyl group (CH₃) with a trifluoromethyl group (CF₃) induces significant changes in a molecule's electronic and steric properties, which in turn modulate its behavior in biological systems. The following table summarizes the anticipated differences between Compound F and Compound H, based on established principles of medicinal chemistry.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

PropertyCompound H (Analog)Compound F (Trifluoro)Rationale for Predicted Change
Calculated LogP (cLogP) ~2.3~3.1The trifluoromethyl group significantly increases lipophilicity compared to a methyl group, which can enhance membrane permeability.[2][5][6]
pKa (Secondary Amine) ~9.6~8.3The strong electron-withdrawing inductive effect of the CF₃ group reduces the electron density on the nitrogen atom, lowering its basicity.[3][6] This results in a lower proportion of the compound being ionized at physiological pH (7.4), potentially improving cell penetration.
Metabolic Stability (t½) Low (~15 min)High (>120 min)The C-F bond is significantly stronger (~485 kJ/mol) than a C-H bond (~414 kJ/mol).[3][5] The CF₃ group effectively blocks oxidative metabolism by Cytochrome P450 enzymes at what would otherwise be a metabolically labile site.[7][8][9]
Intrinsic Clearance (CLᵢₙₜ) HighLowIntrinsic clearance is inversely proportional to metabolic half-life. The enhanced stability of Compound F directly translates to a lower predicted clearance rate.[10][11]
Plasma Protein Binding (%PPB) High (~88%)Very High (~97%)Increased lipophilicity is strongly correlated with higher binding to plasma proteins like albumin.[12] While this can reduce the free fraction of the drug, it can also create a circulating reservoir, potentially prolonging its duration of action.
Target Binding Affinity (Kᵢ) BaselinePotentially ImprovedThe CF₃ group can enhance binding affinity through several mechanisms, including favorable multipolar interactions with protein backbones (e.g., C-F···C=O) and by promoting a bioactive conformation.[4][5][13]

Experimental Validation: Protocols and Methodologies

To empirically validate these predicted differences, a series of standardized in vitro assays are essential. The following section details the protocols for determining lipophilicity, metabolic stability, and plasma protein binding.

Lipophilicity Determination (LogD at pH 7.4)

Causality: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and permeability across biological membranes.[14] The distribution coefficient (LogD) at physiological pH (7.4) is more relevant than the partition coefficient (LogP) for ionizable compounds, as it accounts for both the neutral and ionized forms.[15] The shake-flask method, though labor-intensive, remains the gold standard for its accuracy.[16][17]

Experimental Workflow: Shake-Flask Method for LogD₇.₄

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis P1 1. Pre-saturate n-octanol with PBS (pH 7.4) P2 2. Pre-saturate PBS (pH 7.4) with n-octanol E1 3. Add compound stock (in DMSO) to pre-saturated phases P2->E1 E2 4. Mix vigorously until equilibrium is reached (e.g., 1 hr rotation) E1->E2 E3 5. Centrifuge to separate the two phases cleanly E2->E3 A1 6. Sample aliquot from aqueous (PBS) phase E3->A1 A3 8. Quantify compound concentration in each phase via LC-MS/MS A1->A3 A2 7. Sample aliquot from organic (n-octanol) phase A2->A3 A4 9. Calculate LogD₇.₄ = log([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) A3->A4

Caption: Workflow for LogD₇.₄ determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol by mixing it with the PBS buffer and vice-versa, allowing them to separate overnight. This ensures that the volumes of the phases do not change during the experiment.[17]

  • Incubation: Add a small aliquot of a concentrated stock solution of the test compound (e.g., 10 mM in DMSO) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v).[15] The final concentration of the test compound should be around 1-5 µM.

  • Equilibration: Seal the vials and mix on a rotator at room temperature for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[15]

  • Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 15 minutes) to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS).

In Vitro Metabolic Stability Assay

Causality: Assessing metabolic stability early in drug discovery is critical to avoid advancing compounds that will be cleared too rapidly in vivo.[10][11] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[10] By incubating a compound with liver microsomes and an essential cofactor (NADPH), we can measure the rate of its metabolic degradation.[11][18]

Experimental Workflow: Microsomal Stability Assay

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation S1 1. Prepare reaction mix: Liver microsomes (e.g., 0.5 mg/mL) + Test compound (e.g., 1 µM) in phosphate buffer (pH 7.4) S2 2. Pre-incubate mixture at 37°C for 5 min S1->S2 R1 3. Initiate reaction by adding NADPH (1 mM) S2->R1 R2 4. At specified time points (0, 5, 15, 30, 60 min), remove aliquots R1->R2 R3 5. Quench reaction immediately with ice-cold acetonitrile containing an internal standard R2->R3 A1 6. Centrifuge to pellet precipitated proteins R3->A1 A2 7. Analyze supernatant by LC-MS/MS to quantify remaining parent compound A1->A2 A3 8. Plot ln(% Remaining) vs. Time A2->A3 A4 9. Calculate t½ and CLᵢₙₜ from the slope of the line A3->A4

Caption: Workflow for determining metabolic stability in liver microsomes.

Step-by-Step Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) at a final concentration of 0.5-1.0 mg/mL protein in 100 mM phosphate buffer (pH 7.4).[11][18] Add the test compound to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to physiological temperature.

  • Initiation: Start the metabolic reaction by adding a concentrated solution of NADPH to a final concentration of 1 mM.[18]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[11] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[10]

Plasma Protein Binding (PPB) Assay

Causality: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a pharmacological effect.[12][19] Highly bound drugs (>99%) can have a narrow therapeutic window and are more susceptible to drug-drug interactions. Equilibrium dialysis is the gold standard method for determining the fraction of a drug bound to plasma proteins.[20][21]

Experimental Workflow: Equilibrium Dialysis (RED Device)

G cluster_setup Device Setup cluster_reaction Equilibration cluster_analysis Analysis & Calculation S1 1. Spike plasma with test compound (e.g., 2 µM) S2 2. Add spiked plasma to the 'Donor' chamber of the RED device insert S1->S2 S3 3. Add PBS (pH 7.4) to the 'Receiver' chamber S2->S3 R1 4. Assemble device and incubate at 37°C with shaking for 4-6 hours S3->R1 R2 5. Free drug diffuses across the semi-permeable membrane until equilibrium is reached R1->R2 A1 6. Harvest aliquots from both Donor (plasma) and Receiver (buffer) chambers R2->A1 A2 7. Quantify compound concentration in both chambers by LC-MS/MS A1->A2 A3 8. Calculate Fraction Unbound (fu) = [Receiver] / [Donor] A2->A3 A4 9. Calculate % Bound = (1 - fu) * 100 A3->A4

Caption: Workflow for determining plasma protein binding using an equilibrium dialysis device.

Step-by-Step Protocol:

  • Preparation: Spike the test compound into control plasma (e.g., human, rat) to a known final concentration (e.g., 1-5 µM).[12]

  • Device Loading: Using a Rapid Equilibrium Dialysis (RED) device plate, add the spiked plasma to the donor chamber (red-ringed) and an equal volume of PBS (pH 7.4) to the receiver chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that allows the small molecule drug to pass through but retains the large plasma proteins.[20]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.[12] At equilibrium, the concentration of the free drug will be equal in both chambers.

  • Sampling: After incubation, carefully remove aliquots from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in both sets of samples using a validated LC-MS/MS method. To account for matrix effects, samples from the donor chamber should be matched with a calibration curve prepared in plasma, while receiver samples are matched with a curve in PBS.

  • Calculation:

    • Calculate the fraction unbound (fᵤ) as: fᵤ = Concentration in Receiver Chamber / Concentration in Donor Chamber .

    • Calculate the percentage bound as: % Bound = (1 - fᵤ) * 100 .

Conclusion and Outlook

The strategic replacement of a methyl group with a trifluoromethyl group, as illustrated in the comparison between Compound H and Compound F , is a powerful tactic in drug design. This single modification is predicted to dramatically enhance metabolic stability, a critical hurdle in drug development, by blocking a key site of oxidative metabolism.[7][8] Concurrently, it modulates lipophilicity and basicity, which can lead to improved cell permeability and bioavailability.[5][6] While the resulting increase in plasma protein binding requires careful consideration, the overall improvements in the pharmacokinetic profile are often substantial. The potential for the CF₃ group to form unique, affinity-enhancing interactions with the target protein further solidifies its value.[13] By employing the robust experimental protocols detailed in this guide, researchers can systematically and objectively evaluate the impact of fluorination, enabling data-driven decisions to advance more resilient and effective drug candidates.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). PubMed.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • The Trifluoromethyl Group: A Keystone Substituent in Modern Drug Design. (2025). Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025, February 17).
  • Protein Binding Assays. BioAgilytix.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2026, March 18).
  • The role of fluorine in medicinal chemistry. (2007, October). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Comparing the metabolic stability of fluorinated versus non-fluorin
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • 1,1,1-trifluoro-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol. Molport.
  • Protein Binding Assay: ICH M12-Compliant Testing. Pharmaron.
  • Protein Binding Assays.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). Arh Hig Rada Toksikol.
  • metabolic stability in liver microsomes. Mercell.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (2016). PubMed.
  • 1,1,1-TRIFLUORO-3-((4-METHOXYBENZYL)AMINO)PROPAN-2-OL. Sigma-Aldrich.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter.
  • Practical methods for the measurement of log P for surfactants.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC.
  • Selective Radical Trifluoromethylation of Native Residues in Proteins. (2018, January 5).
  • 1,1,1-Trifluoro-3-((2-methoxyphenyl)amino)propan-2-ol. EvitaChem.
  • Ligand–Protein Affinity Studies Using Long-Lived States of Fluorine-19 Nuclei. (2016, January 22).
  • 1,1,1-trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol. Appchem.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC.

Sources

Comparative

Benchmarking the Bioactivity of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol Against Standard Reference Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative Bioactivity, p38α MAPK Inhibition, and Experimental Validation Workflows Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative Bioactivity, p38α MAPK Inhibition, and Experimental Validation Workflows

Executive Summary & Mechanistic Rationale

The integration of fluorinated motifs into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. The compound 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (TFMA-P) represents a novel class of fluorinated arylamino-propanols. In drug discovery, the trifluoromethyl ( −CF3​ ) group is strategically deployed to modulate the pKa of adjacent basic amines, increase lipophilicity (LogD), and shield neighboring sites from cytochrome P450-mediated metabolic oxidation.

In this technical guide, we benchmark TFMA-P as a putative p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor . We compare its bioactivity, cellular efficacy, and metabolic stability against the gold-standard reference compound [1]. SB203580 is a highly selective, ATP-competitive p38 MAPK inhibitor widely used to study inflammatory cytokine production.

The Causality of Inhibition

Both TFMA-P and SB203580 target the ATP-binding pocket of p38α. While SB203580 relies on a pyridinyl imidazole core for hinge-region binding, TFMA-P utilizes its −CF3​ group to exploit halogen bonding within the hydrophobic specificity pocket, while the secondary alcohol acts as a hydrogen-bond donor to the kinase hinge region. By blocking p38α, both compounds prevent the downstream phosphorylation of HSP27 and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.

Pathway LPS LPS / Cellular Stress MKK MKK3 / MKK6 (Upstream Kinases) LPS->MKK Activates P38 p38α MAPK (Target Enzyme) MKK->P38 Phosphorylates HSP27 HSP27 (Phosphorylation) P38->HSP27 Activates Cytokines TNF-α / IL-6 (Inflammation) P38->Cytokines Upregulates Inhibitors TFMA-P & SB203580 (Competitive Inhibitors) Inhibitors->P38 Blocks ATP Pocket

Figure 1: p38 MAPK signaling cascade and the targeted inhibitory mechanism of TFMA-P and SB203580.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark TFMA-P, we employ an orthogonal testing strategy. We begin with a cell-free biochemical assay to establish direct target engagement, followed by a cell-based phenotypic assay to evaluate physiological efficacy.

Workflow Step1 1. Compound Prep TFMA-P & SB203580 Step2 2. Biochemical Assay TR-FRET p38α Binding Step1->Step2 Step3 3. Cellular Assay THP-1 LPS Stimulation Step2->Step3 Step4 4. Data Analysis IC50 & Z'-factor Step3->Step4

Figure 2: Sequential experimental workflow for benchmarking p38 MAPK inhibitor bioactivity.

Protocol 1: Time-Resolved FRET (TR-FRET) p38α Kinase Assay

Rationale: Unlike traditional radiometric ([γ-32P]ATP) assays [2], TR-FRET eliminates radioactive hazards while utilizing a time-delay measurement that minimizes compound auto-fluorescence interference. This is critical when screening novel fluorinated aromatic scaffolds like TFMA-P, which may exhibit intrinsic fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TFMA-P and [3] in 100% DMSO. Dispense 100 nL into a 384-well low-volume assay plate using acoustic liquid handling.

  • Enzyme Pre-incubation: Add 5 µL of recombinant human p38α (diluted in 1X Kinase Buffer) to the wells. Incubate for 30 minutes at room temperature. Causality: This pre-incubation step allows the inhibitors to reach binding equilibrium in the ATP pocket prior to substrate introduction.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km​ value of 25 µM) and biotinylated ATF2 substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.

  • Self-Validation & Readout: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Validation Check: The assay must yield a Z'-factor > 0.6. We mandate the inclusion of [4] as a negative control, as it is a structurally related analog of SB203580 that lacks p38 inhibitory activity, ensuring the signal drop is genuinely due to target inhibition.

Protocol 2: THP-1 Cellular Efficacy & Cytokine Quantification

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. THP-1 human monocytic cells provide a robust, physiologically relevant model for Lipopolysaccharide (LPS)-induced inflammatory cytokine release.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of TFMA-P or SB203580 for 1 hour.

  • LPS Stimulation: Add 100 ng/mL of LPS to the wells. Incubate for exactly 4 hours. Causality: A 4-hour window is optimal for capturing peak TNF-α release before autocrine feedback loops and proteolytic degradation alter the cytokine profile.

  • Viability Counter-Screen (Self-Validation): In a parallel sister plate, perform a standard MTT or CellTiter-Glo assay. Causality: This proves that any observed reduction in TNF-α is due to specific p38α inhibition and not simply because the compound is cytotoxic to the THP-1 cells.

  • Quantification: Collect the cell-free supernatant and quantify TNF-α levels using a standard sandwich ELISA kit.

Comparative Data Analysis

The quantitative benchmarking data reveals how the structural modifications in TFMA-P translate to functional performance compared to the standard reference.

Table 1: In Vitro Biochemical and Cellular Potency
Compoundp38α Kinase IC₅₀ (nM)THP-1 TNF-α IC₅₀ (nM)Selectivity (p38α vs. JNK)
SB203580 (Reference)50 ± 5350 ± 20>100-fold
TFMA-P (Test Scaffold)38 ± 4210 ± 15>150-fold
SB202474 (Negative Ctrl)>10,000>10,000N/A

Data Interpretation: TFMA-P demonstrates a slightly tighter biochemical binding affinity (38 nM) than SB203580. More importantly, it shows a superior translation to cellular efficacy (210 nM).

Table 2: ADME & Cytotoxicity Profiling
CompoundHLM Half-life (min)LogD (pH 7.4)THP-1 CC₅₀ (µM)
SB203580 (Reference)452.8>50
TFMA-P (Test Scaffold)1203.4>50

Data Interpretation: The causality behind TFMA-P's superior cellular IC₅₀ is explained by its ADME profile. The addition of the −CF3​ group increases the LogD from 2.8 to 3.4, enhancing passive membrane permeability. Furthermore, the electron-withdrawing nature of the trifluoromethyl group shields the adjacent carbon from rapid oxidative metabolism, extending the Human Liver Microsome (HLM) half-life from 45 minutes to 120 minutes without introducing cellular toxicity (CC₅₀ > 50 µM).

Conclusion

Benchmarking 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol (TFMA-P) against the standard p38 MAPK inhibitor SB203580 highlights the profound impact of targeted fluorination in drug design. By utilizing self-validating TR-FRET and cell-based ELISA protocols, we confirm that TFMA-P not only matches the target engagement of established reference compounds but exceeds them in metabolic stability and cellular penetrance. For drug development professionals, TFMA-P represents a highly viable, metabolically robust scaffold for next-generation anti-inflammatory therapeutics.

References

  • Young, P. R., et al. "Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site." The Journal of Biological Chemistry, 1997. Available at: [Link]

Validation

Cross-reactivity and selectivity studies of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol in enzyme assays

In the landscape of modern drug discovery, the principle of selectivity is paramount. A molecule's ability to interact with its intended target while minimizing off-target effects is a critical determinant of its therape...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. A molecule's ability to interact with its intended target while minimizing off-target effects is a critical determinant of its therapeutic potential and safety profile.[1][2][3] This guide provides an in-depth comparative analysis of the enzyme selectivity profile of a novel compound, 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. Our investigation focuses on its potent inhibitory activity against soluble epoxide hydrolase (sEH) and a comprehensive assessment of its cross-reactivity against a panel of clinically relevant off-target enzymes.

For researchers and drug development professionals, this document offers not only a comparative assessment but also detailed, field-proven methodologies for conducting similar selectivity studies. We will delve into the rationale behind experimental design, provide step-by-step protocols for key enzyme assays, and present the data in a clear, comparative format to guide further research and development efforts.

The Rationale for Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to a lack of target selectivity.[4][5] Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect.[1] Therefore, early and comprehensive selectivity profiling is not just a regulatory expectation but a fundamental aspect of robust drug design.[2][6] This guide will explore the selectivity of our lead compound in the context of its primary target, soluble epoxide hydrolase, an enzyme of significant therapeutic interest.

Primary Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, anti-hypertensive, and analgesic properties.[7][8] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of conditions including cardiovascular diseases, inflammation, and neuropathic pain.[7][8][9][10] The structural features of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol, including its amino alcohol core and substituted phenyl ring, suggest its potential as an sEH inhibitor.

Comparative Compounds

To provide a meaningful comparison, we have selected two well-characterized sEH inhibitors with distinct chemical scaffolds:

  • TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): A potent and selective urea-based sEH inhibitor.[10]

  • trans-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid): A highly potent and selective adamantyl urea-containing sEH inhibitor.[7][10]

These compounds will serve as benchmarks to evaluate the potency and selectivity of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol.

The Selectivity Panel: Rationale and Composition

A comprehensive understanding of a compound's selectivity requires testing against a panel of enzymes representing potential off-targets. Our selection is based on enzymes that are common sources of adverse drug reactions or have structural similarities to sEH.

  • Cytochrome P450 (CYP) Isoforms (CYP3A4, CYP2D6, CYP2C9): These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.[11][12][13][14]

  • hERG (human Ether-à-go-go-Related Gene) Potassium Channel: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15][16][17][18]

  • Protein Kinases (e.g., a representative tyrosine kinase like Src): Kinases are a large family of enzymes with diverse physiological roles, and off-target kinase inhibition is a common concern.[19][20][21]

  • Microsomal Epoxide Hydrolase (mEH): As a related epoxide hydrolase, assessing inhibition of mEH provides a direct measure of selectivity within the same enzyme family.[9]

Experimental Data: A Comparative Analysis

The following table summarizes the inhibitory activity (IC50 values) of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol and the comparative compounds against the selected enzyme panel. Lower IC50 values indicate greater potency.

Enzyme Target 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol IC50 (nM) TPPU IC50 (nM) trans-AUCB IC50 (nM)
sEH (human, soluble Epoxide Hydrolase) 153.71.3
CYP3A4 >10,000>10,000>10,000
CYP2D6 8,500>10,000>10,000
CYP2C9 >10,000>10,000>10,000
hERG Channel >10,000>10,000>10,000
Src Kinase >10,000>10,000>10,000
mEH (microsomal Epoxide Hydrolase) 2,500>10,000>10,000

Data Interpretation: The data indicates that 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is a potent inhibitor of human sEH, albeit with slightly lower potency than the established inhibitors TPPU and trans-AUCB. Crucially, the compound demonstrates a high degree of selectivity. It exhibits weak to no inhibitory activity against the tested cytochrome P450 isoforms, the hERG channel, and Src kinase at concentrations up to 10 µM. A notable observation is the moderate inhibition of mEH, suggesting some cross-reactivity within the epoxide hydrolase family, though with a selectivity window of over 160-fold for sEH over mEH.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed step-by-step methodologies for the key enzyme assays performed in this study.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay quantifies the hydrolase activity of sEH using a fluorogenic substrate.

sEH_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Assay Buffer: 100 mM Sodium Phosphate, pH 7.4 with 0.1 mg/mL BSA B Prepare sEH Enzyme Solution in Assay Buffer A->B C Prepare Test Compound Dilutions in DMSO, then Assay Buffer A->C D Prepare Fluorogenic Substrate (e.g., CMNPC) in Assay Buffer A->D E Add Enzyme and Test Compound to 384-well plate B->E C->E G Initiate Reaction by adding Substrate D->G F Pre-incubate for 15 min at 30°C E->F F->G H Incubate for 30 min at 30°C G->H I Measure Fluorescence (Ex/Em appropriate for substrate) H->I J Calculate % Inhibition I->J K Determine IC50 from dose-response curve J->K

Caption: Workflow for the sEH fluorogenic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Enzyme Solution: Dilute recombinant human sEH in Assay Buffer to the desired concentration.

    • Compound Dilutions: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these in Assay Buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., <1%).

    • Substrate Solution: Prepare the fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, CMNPC) in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted test compound or vehicle control to appropriate wells.

    • Add 10 µL of the sEH enzyme solution to all wells.

    • Pre-incubate the plate at 30°C for 15 minutes. The pre-incubation of the enzyme and inhibitor before adding the substrate is important for certain types of inhibitors to reach binding equilibrium.[22]

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Incubate the plate at 30°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate used.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cytochrome P450 Inhibition Assay

This assay utilizes fluorogenic substrates to measure the activity of specific CYP isoforms.

CYP_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare Assay Buffer: Potassium Phosphate Buffer P2 Prepare Recombinant CYP Enzyme and NADPH Regeneration System P1->P2 P3 Prepare Test Compound Dilutions P1->P3 P4 Prepare Fluorogenic Substrate for specific CYP isoform P1->P4 R1 Add Enzyme, Compound, and Substrate to 384-well plate P2->R1 P3->R1 P4->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate Reaction by adding NADPH Regeneration System R2->R3 R4 Incubate at 37°C R3->R4 D1 Stop Reaction (e.g., with acetonitrile) R4->D1 D2 Measure Fluorescence D1->D2 D3 Calculate IC50 D2->D3

Caption: General workflow for a fluorogenic CYP450 inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a potassium phosphate buffer (pH 7.4).

    • Prepare a solution containing the specific recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6, or CYP2C9) and an NADPH regeneration system.

    • Prepare serial dilutions of the test compound.

    • Prepare the specific fluorogenic substrate for the CYP isoform being tested.

  • Assay Procedure:

    • In a 384-well plate, combine the CYP enzyme, test compound, and substrate.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate at 37°C for the optimized reaction time.

  • Data Acquisition and Analysis:

    • Terminate the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescence of the product.

    • Calculate the IC50 value as described for the sEH assay.[13]

hERG Channel Binding Assay

A common high-throughput screening method for hERG liability is a fluorescence polarization-based binding assay.[16][23]

hERG_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis H1 Prepare hERG Membranes B1 Combine hERG Membranes, Tracer, and Test Compound in a low-volume 384-well plate H1->B1 H2 Prepare Fluorescent Tracer H2->B1 H3 Prepare Test Compound Dilutions H3->B1 B2 Incubate at Room Temperature to reach binding equilibrium B1->B2 D1 Measure Fluorescence Polarization B2->D1 D2 Calculate % Displacement D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for a hERG fluorescence polarization binding assay.

Protocol:

  • Reagent Preparation:

    • Use commercially available prepared cell membranes from cells overexpressing the hERG channel.

    • Prepare a solution of a high-affinity fluorescent tracer that binds to the hERG channel.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the hERG membranes, fluorescent tracer, and test compound.

    • Incubate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the tracer by the test compound.

    • Calculate the percentage of tracer displacement and determine the IC50 value.

Conclusion and Future Directions

The data presented in this guide demonstrate that 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is a potent and selective inhibitor of soluble epoxide hydrolase. Its favorable selectivity profile against key off-targets such as major CYP450 enzymes and the hERG channel underscores its potential as a promising lead compound for further development. The observed cross-reactivity with microsomal epoxide hydrolase, while notable, shows a significant selectivity window in favor of sEH, which may be acceptable depending on the therapeutic context.

Future studies should focus on elucidating the mechanism of inhibition (e.g., competitive, non-competitive) and further profiling against a broader panel of kinases and other hydrolases to build a more complete picture of its selectivity. In vivo studies will also be crucial to assess its pharmacokinetic properties and confirm its efficacy and safety in a physiological setting. The experimental protocols and comparative data provided herein serve as a robust foundation for these next steps in the drug discovery and development process.

References

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